Technical Documentation Center

Methyl 2-chloroquinoxaline-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-chloroquinoxaline-6-carboxylate
  • CAS: 2090584-49-7

Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of Methyl 2-Chloroquinoxaline-6-Carboxylate: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary Methyl 2-chloroquinoxaline-6-carboxylate (CAS: 2090584-49-7) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Characterized by its electron-deficient quin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-chloroquinoxaline-6-carboxylate (CAS: 2090584-49-7) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Characterized by its electron-deficient quinoxaline core, this intermediate offers two orthogonal sites for synthetic functionalization: a highly electrophilic C2-position bearing a labile chlorine atom, and a C6-methyl ester. This dual-reactivity profile makes it a privileged scaffold for the synthesis of complex pharmaceutical agents, notably including Monoacylglycerol lipase (MGL) modulators targeting cancer and neuroinflammation. This whitepaper details its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols.

Molecular Architecture & Physicochemical Profiling

The reactivity of methyl 2-chloroquinoxaline-6-carboxylate is fundamentally governed by its electronic distribution. The fused pyrazine and benzene rings create a strong electron-withdrawing environment, which is further amplified by the ester group at the C6 position. This systemic electron deficiency significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule, rendering the C2-chlorine highly susceptible to nucleophilic attack.

Table 1 summarizes the core chemical and physical properties of the compound, synthesized from authoritative vendor databases such as [1] and [2].

PropertyValue
IUPAC Name Methyl 2-chloroquinoxaline-6-carboxylate
CAS Registry Number 2090584-49-7
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
Boiling Point (Predicted) 331.2 ± 37.0 °C
Density (Predicted) 1.392 ± 0.06 g/cm³
pKa (Predicted) -3.46 ± 0.30
Canonical SMILES COC(=O)C1=CC=C2N=C(Cl)C=NC2=C1
InChIKey COSQOHSOVULKHW-UHFFFAOYSA-N
Physical Form Solid

Mechanistic Reactivity & Synthetic Utility

The strategic value of this compound lies in its orthogonal reactivity, allowing chemists to perform sequential modifications without the need for complex protecting group chemistry.

  • C2-Position (Electrophilic Center): The chlorine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (SNAr). Amines, thiols, and alkoxides can readily displace the chloride ion. Furthermore, the C2-Cl bond is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the installation of aryl, heteroaryl, or complex amine substituents.

  • C6-Position (Methyl Ester): The methyl ester serves as a masked carboxylic acid. Following C2 functionalization, the ester can be selectively hydrolyzed (saponified) under mild aqueous basic conditions. The resulting carboxylic acid can then be subjected to standard amide coupling conditions (e.g., using HATU or EDC/HOBt) to append diverse pharmacophores. This exact synthetic logic has been employed in the development of novel MGL modulators documented in recent patent literature [4].

Reactivity Core Methyl 2-chloroquinoxaline-6-carboxylate (Core Scaffold) C2 C2 Position (Electrophilic Center) Core->C2 C6 C6 Position (Methyl Ester) Core->C6 SNAr SNAr Reactions (Amines, Thiols, Alkoxides) C2->SNAr Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) C2->Coupling Hydrolysis Saponification / Hydrolysis (Carboxylic Acid) C6->Hydrolysis Amidation Direct Amidation (Amide Derivatives) C6->Amidation

Divergent synthetic pathways of methyl 2-chloroquinoxaline-6-carboxylate at C2 and C6 positions.

Experimental Workflows: Standardized Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in in-process controls (IPC).

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: To install a secondary amine at the C2 position.

  • Reagent Preparation: Dissolve methyl 2-chloroquinoxaline-6-carboxylate (1.0 eq) and the desired secondary amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Causality: DMF is a polar aprotic solvent that effectively stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr transition state, accelerating the reaction kinetics.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Reaction Execution & IPC: Heat the reaction mixture to 80 °C. Monitor the reaction via LC-MS and TLC (typically 30% EtOAc in Hexanes).

    • Self-Validation: The reaction is deemed complete when the starting material peak (m/z 223[M+H]+) is entirely consumed and replaced by the product mass.

  • Quench & Extraction: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 5% aqueous LiCl solution (3x).

    • Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination during concentration.

  • Purification & Validation: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography. Validate the structure using 1H-NMR (observing the distinct chemical shift of the C3-H singlet characteristic of the newly substituted ring) and HRMS.

Workflow Step1 1. Reagent Prep (Core + Amine + DIPEA in DMF) Step2 2. Reaction Execution (Heat to 80°C, Monitor via LC-MS) Step1->Step2 Step3 3. Quench & Extract (LiCl Wash, EtOAc Extraction) Step2->Step3 Step4 4. Purification (Silica Gel Chromatography) Step3->Step4 Step5 5. Validation (1H-NMR, 13C-NMR, HRMS) Step4->Step5

Step-by-step experimental workflow for C2-nucleophilic aromatic substitution (SNAr).

Protocol B: Mild Ester Hydrolysis at C6

Objective: To convert the C6 methyl ester to a carboxylic acid post-SNAr.

  • Solvent Preparation: Dissolve the C2-substituted intermediate in a 2:1:1 mixture of THF:MeOH:H2O.

    • Causality: This ternary solvent system ensures complete solubility of the organic substrate while providing the aqueous environment necessary for hydrolysis.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq) at 0 °C, then warm to room temperature.

    • Causality: LiOH is a mild base that selectively hydrolyzes the ester without risking degradation or ring-opening of the quinoxaline core, which can occur with harsher bases like NaOH at elevated temperatures.

  • Workup & Validation: Monitor via TLC until complete. Acidify the mixture to pH ~3 using 1M HCl.

    • Self-Validation: The product will typically precipitate out of the aqueous solution upon acidification, allowing for simple collection via vacuum filtration and bypassing the need for column chromatography.

Safety, Handling, and Storage Protocols

Methyl 2-chloroquinoxaline-6-carboxylate is classified under the Globally Harmonized System (GHS) with the following hazard statements [1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Handling: All manipulations must be performed inside a certified chemical fume hood. Personnel must wear standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Storage: To prevent premature hydrolysis of the ester or degradation of the reactive C2-chlorine, the compound must be stored under refrigerated conditions (2–8 °C) in a tightly sealed container, ideally backfilled with an inert gas (Argon or Nitrogen).

References

  • "WO2020065613A1 - Monoacylglycerol lipase modulators", Google Patents.
Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 2-chloroquinoxaline-6-carboxylate

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of methyl 2-chloroquinoxaline-6-carboxylate. As direct experimental data for this specific compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of methyl 2-chloroquinoxaline-6-carboxylate. As direct experimental data for this specific compound is not widely available in public databases, this document leverages data from structurally analogous compounds and established principles of NMR spectroscopy to provide a robust prediction and interpretation of its spectra. This resource is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of quinoxaline-based compounds.

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, and antiviral properties.[1][2][3] Accurate structural elucidation via NMR is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.[2]

Principles of NMR Spectroscopy for Quinoxaline Derivatives

The chemical shifts observed in the ¹H and ¹³C NMR spectra of quinoxaline derivatives are governed by the electronic environment of each nucleus.[2] The quinoxaline core consists of a benzene ring fused to a pyrazine ring. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which generally deshields the nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[4]

Substituents on the quinoxaline ring system further modulate these chemical shifts through inductive and resonance effects.[2] In the case of methyl 2-chloroquinoxaline-6-carboxylate, the chloro group at the 2-position and the methyl carboxylate group at the 6-position will have distinct effects on the surrounding nuclei.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of methyl 2-chloroquinoxaline-6-carboxylate is expected to show signals in the aromatic and methyl regions. The aromatic protons on the quinoxaline ring will be influenced by the electron-withdrawing nature of the chloro and methyl carboxylate groups.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2-chloroquinoxaline-6-carboxylate

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~8.8SingletN/ALocated on the pyrazine ring and adjacent to a nitrogen atom and the chloro-substituted carbon, leading to significant deshielding.[2][5]
H-5~8.3Doublet~9.0Ortho to the electron-withdrawing methyl carboxylate group, resulting in deshielding. Coupled to H-7.
H-7~8.2Doublet of doublets~9.0, ~2.0Coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling).
H-8~8.6Doublet~2.0Meta to the methyl carboxylate group and ortho to a pyrazine ring nitrogen, leading to a downfield shift. Coupled to H-7.
-OCH₃~4.0SingletN/AProtons of the methyl ester group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of the substituents.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-chloroquinoxaline-6-carboxylate

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~150Attached to both a nitrogen and a chlorine atom, causing significant deshielding.
C-3~145Located on the pyrazine ring adjacent to a nitrogen atom.
C-4a~142Bridgehead carbon adjacent to a nitrogen atom.
C-5~132Aromatic carbon ortho to the methyl carboxylate group.
C-6~130Aromatic carbon bearing the methyl carboxylate group.
C-7~131Aromatic carbon.
C-8~130Aromatic carbon adjacent to a pyrazine ring nitrogen.
C-8a~141Bridgehead carbon adjacent to a nitrogen atom.
-C=O~165Carbonyl carbon of the ester group.[6]
-OCH₃~53Carbon of the methyl ester group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality NMR data for the structural confirmation of synthesized quinoxaline derivatives.[2][3]

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified methyl 2-chloroquinoxaline-6-carboxylate and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1][3]

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).[2]

NMR Spectrometer Parameters
  • Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 400 MHz.[5]

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.[5]

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).[2]

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.[2]

    • Number of Scans: 1024 or more, depending on the sample concentration.[2]

Data Processing

The raw Free Induction Decay (FID) data should be processed using appropriate software. The key steps include:

  • Fourier Transform (FT): To convert the time-domain signal to the frequency domain.[2]

  • Phase Correction: To ensure all peaks are in the absorptive mode.[2]

  • Baseline Correction: To correct for any distortions in the spectral baseline.[2]

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS).[2]

  • Integration (for ¹H NMR): To determine the relative ratios of the different types of protons.[2]

Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural characterization of a synthesized quinoxaline derivative using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Spectral Interpretation synthesis Synthesis of Methyl 2-chloroquinoxaline-6-carboxylate purification Purification (e.g., HPLC) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep data_acq 1D & 2D NMR Data Acquisition sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc one_d_analysis 1D Spectra Analysis (¹H, ¹³C) data_proc->one_d_analysis two_d_analysis 2D Spectra Analysis (COSY, HSQC, HMBC) one_d_analysis->two_d_analysis structure_confirm Structure Confirmation two_d_analysis->structure_confirm

Caption: Workflow for the synthesis, purification, and NMR-based structural elucidation of quinoxaline derivatives.

The Role of Computational Methods in NMR Prediction

In the absence of experimental data, computational methods have become an invaluable tool for predicting NMR chemical shifts.[7][8] Techniques such as Density Functional Theory (DFT) and machine learning models can provide accurate predictions of ¹H and ¹³C chemical shifts, aiding in the structural assignment of novel compounds.[9][10][11] These computational approaches consider the three-dimensional structure of the molecule to calculate the magnetic shielding of each nucleus, which is then converted to a chemical shift.

The following diagram outlines the process of computational NMR prediction.

G mol_structure Input Molecular Structure (3D Coordinates) computation Quantum Mechanical Calculation (e.g., DFT) or Machine Learning Model mol_structure->computation shielding Calculation of Isotropic Magnetic Shielding Tensors computation->shielding chem_shift Predicted Chemical Shifts (δ) shielding->chem_shift reference Reference Compound Shielding (e.g., TMS) reference->chem_shift

Caption: A simplified workflow for the computational prediction of NMR chemical shifts.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR characteristics of methyl 2-chloroquinoxaline-6-carboxylate, based on established spectroscopic principles and data from related structures. The provided experimental protocol and workflows offer a standardized approach for researchers working on the synthesis and characterization of novel quinoxaline derivatives. The integration of computational prediction methods can further enhance the confidence in structural assignments, particularly for new chemical entities.

References

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC. (n.d.).
  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning | ChemRxiv. (n.d.).
  • Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. (2011, November 17). Chemical Reviews.
  • Predicting 1H and 13C NMR Shifts | PDF | Nuclear Magnetic Resonance | Computational Chemistry - Scribd. (n.d.).
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (n.d.).
  • Comparative NMR Analysis: 2-Chloro-6,7-difluoroquinoxaline vs. 2-Chloroquinoxaline - Benchchem. (n.d.).
  • A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 2-Chloro-5,6-difluoroquinoxaline - Benchchem. (n.d.).
  • Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines - Benchchem. (n.d.).
  • Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy - Benchchem. (n.d.).
  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY - Rasayan Journal of Chemistry. (n.d.).
  • Synthesis and biological evaluation of functionalized quinoxaline derivatives - Der Pharma Chemica. (n.d.).
  • 2-Chloroquinoxaline(1448-87-9) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 13 C nuclear magnetic resonance spectra of quinoxaline derivatives - RSC Publishing. (n.d.).
  • [Potential Virostatics. Part 3: NMR Studies in Quinoxalines and S-Triazolo (4,3-a ... - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGic5YDuYSKyYmqck41OobZ_PRzhd371Z4FjihRUIV_wEIlLSQ8JBiCXC9lRIneMvh1jsnE9Y_0QxighCtkl55zEpH8o8DxmLxho5OOG8Bux_5gXI9WhzpE2Nzabv5IqjCV9Nk=
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28).
  • Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents | Journal of Medicinal Chemistry - ACS Publications. (2004, September 28).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. (n.d.).
  • Methyl 2-chloroquinoxaline-6-carboxylate | 2090584-49-7. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).
  • methyl 2-chloroquinoxaline-6-carboxylate | 2090584-49-7 - Sigma-Aldrich. (n.d.).
  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY - Rasayan Journal of Chemistry. (n.d.).
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. (2023, November 6).
  • 2-Methylquinoxaline(7251-61-8) 13C NMR spectrum - ChemicalBook. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC. (n.d.).
  • Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem - NIH. (n.d.).
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

Sources

Foundational

An In-depth Technical Guide to Pharmacophore Modeling Using Methyl 2-Chloroquinoxaline-6-Carboxylate Scaffolds for VEGFR-2 Inhibition

Preamble: The Rationale Behind Scaffolds and Signals In the landscape of modern drug discovery, the convergence of computational chemistry and molecular biology has become the crucible for innovation. This guide is craft...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Rationale Behind Scaffolds and Signals

In the landscape of modern drug discovery, the convergence of computational chemistry and molecular biology has become the crucible for innovation. This guide is crafted for researchers, scientists, and drug development professionals who operate at this intersection. We will embark on a detailed exploration of pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), by focusing on a specific and promising chemical entity: the methyl 2-chloroquinoxaline-6-carboxylate scaffold.

Our objective is not merely to outline a protocol but to instill a deep, causal understanding of the process. We will address the "why" behind each step, from the selection of our scaffold to the validation of our final model. The quinoxaline core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous bioactive compounds, particularly kinase inhibitors.[1][2] The methyl 2-chloroquinoxaline-6-carboxylate derivative provides a synthetically tractable starting point with defined vectors for chemical modification, making it an ideal candidate for scaffold-based drug design.

We will focus our efforts on a critical oncology target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3][4] Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy, and the quinoxaline scaffold has been successfully employed in the development of potent VEGFR-2 inhibitors.[1][5][6]

This guide will serve as a self-validating system, where each methodological choice is justified by established scientific principles and aimed at producing a robust and predictive pharmacophore model.

Part 1: Foundational Concepts - VEGFR-2 Signaling and Pharmacophore Theory

The VEGFR-2 Signaling Cascade: A Target of Critical Importance

Understanding the biological context is paramount. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events. This process, depicted below, ultimately leads to endothelial cell proliferation, migration, and survival, driving angiogenesis.[7][8] By designing an inhibitor that blocks the ATP-binding site of the VEGFR-2 kinase domain, we can effectively halt this pro-tumorigenic signaling.

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Inactive Dimer) VEGF->VEGFR2 Binding Active_VEGFR2 Active VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->Active_VEGFR2 Activation PI3K PI3K Active_VEGFR2->PI3K PLCg PLCγ Active_VEGFR2->PLCg Ras Ras Active_VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation ERK->Migration Inhibitor Quinoxaline-based Inhibitor Inhibitor->Active_VEGFR2 Inhibition

Figure 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.
Pharmacophore Modeling: From Ligand Set to Predictive Hypothesis

A pharmacophore is an abstract representation of the key molecular features essential for a specific biological activity.[9] It is not a real molecule but a 3D arrangement of features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and charged centers. Pharmacophore modeling can be broadly categorized into two approaches:

  • Ligand-Based Pharmacophore Modeling (LBPM): This method is employed when the 3D structure of the target is unknown, but a set of active ligands is available. The underlying principle is that molecules with similar biological activities share common chemical features arranged in a similar spatial orientation.[10]

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution structure of the protein-ligand complex is available (e.g., from X-ray crystallography), the key interaction points within the binding site can be directly mapped to generate a pharmacophore.[11]

For this guide, we will focus on the ligand-based approach, as it represents a common scenario in early-stage drug discovery where multiple active compounds may be known before a crystal structure is solved. This method allows us to distill the collective knowledge from a series of active quinoxaline derivatives into a single, predictive model.

Part 2: The Experimental Protocol - A Self-Validating Workflow

This section details a rigorous, step-by-step methodology for generating and validating a ligand-based pharmacophore model for VEGFR-2 inhibitors. The causality behind each step is explained to ensure a deep understanding of the process.

Pharmacophore_Workflow cluster_validation Validation Sub-steps Start Start: Define Biological Target (VEGFR-2) Data_Collection 1. Dataset Curation (Active & Inactive Ligands) Start->Data_Collection Conformation 2. Conformer Generation (Exploring Chemical Space) Data_Collection->Conformation Hypothesis 3. Pharmacophore Hypothesis Generation Conformation->Hypothesis Validation 4. Rigorous Model Validation Hypothesis->Validation Screening 5. Virtual Screening (Database Searching) Validation->Screening If Validated Test_Set A. Test Set Validation Decoy_Set B. Decoy Set Validation ROC C. ROC Curve Analysis Design 6. Scaffold Hopping & Design (Methyl 2-chloroquinoxaline-6-carboxylate) Screening->Design End End: Novel Hit Candidates Design->End

Figure 2: Ligand-Based Pharmacophore Modeling and Virtual Screening Workflow.
Step 1: Dataset Curation and Preparation

Causality: The quality of a pharmacophore model is entirely dependent on the quality of the input data. A well-curated dataset, comprising both active and inactive molecules, is essential for generating a model that can effectively discriminate between binders and non-binders.

Protocol:

  • Literature Search: Compile a set of quinoxaline derivatives with reported IC50 values against VEGFR-2.[1][5][6][12] Aim for structural diversity within the active set.

  • Define Activity Thresholds: Segregate the compounds into three categories:

    • Highly Active (+++): IC50 < 100 nM

    • Moderately Active (++): 100 nM < IC50 < 1000 nM

    • Inactive (+): IC50 > 10000 nM or % inhibition < 50% at 10 µM

  • Training and Test Set Division: Partition the dataset into a training set (70-80% of the compounds) and a test set (20-30%). The training set will be used to build the model, while the test set will be used for external validation.[13] This division must be done rationally, ensuring that the full range of activities and structural diversity is represented in both sets.

  • 2D to 3D Conversion: Sketch each molecule in a molecular editor and convert it to a 3D structure. Perform an initial energy minimization using a standard force field (e.g., MMFF94x).

Data Presentation:

Compound IDScaffoldR1R2VEGFR-2 IC50 (nM)[5][6]Activity ClassSet
1 (17b) 3-methylquinoxalin-2(1H)-oneH4-chlorophenyl2.7+++Training
2 (15b) 3-methylquinoxaline-2-thiolH4-methoxyphenyl5.8+++Training
3 3-methylquinoxaline-2-thiolHPhenyl10.3+++Training
4 3-methylquinoxalin-2(1H)-oneCl4-fluorophenyl8.1+++Training
5 3-methylquinoxaline-2(1H)-oneH2-naphthyl15.2++Training
6 [7][13][14]triazolo[4,3-a]quinoxaline--3.4+++Training
7 [7][13][14]triazolo[4,3-a]quinoxaline--6.8+++Test
8 3-methylquinoxaline-2-thiolBr3-pyridyl25.6++Test
9 3-methylquinoxaline-2(1H)-oneHCyclohexyl>10000+Training
10 3-methylquinoxaline-2-thiolHMethyl>10000+Test

This is an illustrative subset of a typical dataset. A robust model would require a larger and more diverse set of compounds.

Step 2: Conformation Generation

Causality: Small molecules are not static; they are conformationally flexible. The biologically active conformation (the one that binds to the target) may not be the lowest energy state. Therefore, we must generate a diverse ensemble of low-energy conformers for each molecule to ensure the bioactive conformation is represented.[13]

Protocol (using software like Discovery Studio or LigandScout):

  • Select Conformation Algorithm: Utilize a robust algorithm like "BEST" or "FAST" conformation generation. These methods use techniques like Poling or Monte Carlo searches to explore the conformational space.

  • Set Parameters: Define an energy threshold (e.g., 20 kcal/mol) above the global energy minimum to ensure a comprehensive yet computationally tractable set of conformers is generated for each molecule in the training set.

Step 3: Hypothesis Generation

Causality: This is the core of the modeling process. The algorithm identifies common chemical features among the active molecules in the training set and proposes spatial arrangements (hypotheses) that are statistically significant.

Protocol (using the "Common Feature Pharmacophore Generation" module):

  • Feature Mapping: The software identifies potential pharmacophoric features (Hydrogen Bond Acceptor/Donor, Hydrophobic, Aromatic Ring, etc.) in each conformer of each active molecule.

  • Alignment and Scoring: The algorithm aligns the molecules based on these features and generates hypotheses. Each hypothesis is scored based on how well it maps the features of the most active compounds while excluding features unique to inactive compounds.

  • Hypothesis Selection: Typically, the top 10 ranked hypotheses are generated. The best hypothesis is one that shows a high score, maps the features of all highly active compounds, and has good geometric spacing. A good model will often include features known to be important for binding to the target class, such as a hydrogen bond with the kinase hinge region.

Step 4: Rigorous Model Validation

Causality: A pharmacophore model is a hypothesis, and like any scientific hypothesis, it must be rigorously tested before it can be trusted.[14] Validation ensures that the model has predictive power and is not simply a result of chance correlation.

Protocol:

  • Test Set Validation: Screen the pre-defined test set against the generated pharmacophore hypothesis. A good model should correctly identify the active compounds and reject the inactive ones in this set, which was not used in model creation.[13]

  • Decoy Set Validation: Create a decoy set, which consists of a large number of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but are presumed to be inactive.[15] The model is used to screen this combined database of actives and decoys.

  • Calculate Performance Metrics: Use the results from the decoy set screen to calculate key validation metrics:[11][16]

    • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection. An EF value > 1 is essential.

    • Goodness of Hit (GH) Score: A metric that combines the percentage of actives retrieved, the enrichment, and other factors into a single score (typically ranging from 0 to 1, where >0.7 is a good model).

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and inactives. An AUC of 1.0 represents a perfect model, while 0.5 represents a random model.[16]

Part 3: Application and Design

Step 5: Virtual Screening

Causality: Once validated, the pharmacophore model becomes a powerful 3D query to search large chemical databases for novel compounds that match the hypothesis. This is a highly efficient way to identify potential hits from millions of compounds without the need for expensive and time-consuming high-throughput screening.[14][17]

Protocol:

  • Database Selection: Choose a database for screening (e.g., ZINC, Enamine, or an in-house collection).

  • Screening Execution: Use the validated pharmacophore model as a filter. The screening process will rapidly discard molecules that do not fit the 3D arrangement of chemical features defined by the model.

  • Hit List Generation: The output is a list of "hits" – molecules that fit the pharmacophore query. This list can be further refined by applying drug-likeness filters (e.g., Lipinski's Rule of Five) and visual inspection.

Step 6: Scaffold-Based Design

Causality: The pharmacophore model not only finds existing molecules but also guides the rational design of new ones. We can now use our core scaffold, methyl 2-chloroquinoxaline-6-carboxylate, as a starting point and decorate it with functional groups that satisfy the pharmacophore features.

Design Strategy:

  • Align Scaffold: Align the methyl 2-chloroquinoxaline-6-carboxylate scaffold to the validated pharmacophore model.

  • Identify Growth Vectors: The chloro group at position 2 and the aromatic ring offer key points for chemical modification.

  • Propose Modifications: Design new derivatives by adding substituents that map onto the pharmacophoric features. For instance:

    • If the model has a hydrophobic feature , add a lipophilic group.

    • If a hydrogen bond donor/acceptor is required, introduce an amine or carbonyl group via substitution at the 2-position.

    • The ester at the 6-position can be modified to explore interactions in another region of the binding pocket.

This process transforms the abstract pharmacophore model into concrete, synthesizable molecules with a high probability of being active against VEGFR-2.

Conclusion: From In Silico Hypothesis to Tangible Leads

This guide has detailed a comprehensive and scientifically rigorous workflow for pharmacophore modeling, grounded in the specific context of the methyl 2-chloroquinoxaline-6-carboxylate scaffold and the VEGFR-2 target. By following this self-validating protocol, researchers can move beyond simply generating a model to understanding its predictive power and applying it effectively for both virtual screening and rational drug design. The integration of biological rationale, robust computational methods, and rigorous validation is the hallmark of successful in silico drug discovery, ultimately accelerating the journey from a promising scaffold to a potential clinical candidate.

References

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.). PMC. [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable. [Link]

  • The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. (2025, March 6). DergiPark. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). PMC. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). RSC Publishing. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 15). Frontiers. [Link]

  • VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. (2021, February 1). Nature.com. [Link]

  • Improving VEGFR-2 Docking-Based Screening by Pharmacophore Postfiltering and Similarity Search Postprocessing. (2021, November 22). ACS Publications. [Link]

  • Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation. (2025, August 23). PubMed. [Link]

  • Pharmacophore Construction Using Discovery Studio. (n.d.). CD ComputaBio. [Link]

  • Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. (2010, November 15). PubMed. [Link]

  • Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. (n.d.). RJPT. [Link]

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2025, March 7). PMC. [Link]

  • Computational design of quinoxaline molecules as VEGFR-2 inhibitors: QSAR modelling, pharmacokinetics, molecular docking, and dynamics simulation studies. (n.d.). ResearchGate. [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020, October 21). MDPI. [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024, January 30). JAPS. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (2015, December 19). MDPI. [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. (2021, October 12). PMC. [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox. (2021, October 12). SciSpace. [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of prospective SARS-CoV-2 PLpro inhibitors. (2022, October 12). Arabian Journal of Chemistry. [Link]

  • Pharmacophore modeling using Discovery Studio. (n.d.). SlideShare. [Link]

  • New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: Design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. (2021, August 15). ResearchGate. [Link]

  • Ligand-based pharmacophore modelling, structure optimisation, and biological evaluation for the identification of 2-heteroarylthio-N-arylacetamides as novel HSP90 C-terminal inhibitors. (2023, December 11). Taylor & Francis Online. [Link]

  • Pharmacophore modeling: advances and pitfalls. (n.d.). PMC. [Link]

  • Discovery Studio 1.7: Structure-Based Pharmacophores. (n.d.). ResearchGate. [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. (n.d.). RSC Publishing. [Link]

  • New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. (2021, May 15). PubMed. [Link]

  • SAR study of novel quinoxaline derivatives as dual EGFR and COX‐2 inhibitors. (n.d.). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

High-Efficiency Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-Chloroquinoxaline-6-Carboxylate: Protocols and Mechanistic Insights

Executive Summary & Chemical Context Methyl 2-chloroquinoxaline-6-carboxylate is a highly versatile heterocyclic building block used extensively in medicinal chemistry and materials science. Its structural framework feat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl 2-chloroquinoxaline-6-carboxylate is a highly versatile heterocyclic building block used extensively in medicinal chemistry and materials science. Its structural framework features a reactive C–Cl bond at the 2-position, making it an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr)[1]. This reactivity has been successfully leveraged in the synthesis of complex active pharmaceutical ingredients (APIs), including the clinical candidate CVN424, a potent GPR6 inverse agonist developed for the treatment of Parkinson's disease[2].

This application note provides a comprehensive guide to the SNAr reactivity of methyl 2-chloroquinoxaline-6-carboxylate. By detailing the mechanistic causality, providing self-validating protocols, and outlining optimization strategies, this guide equips synthetic chemists with the authoritative frameworks needed to execute these transformations with high fidelity.

Mechanistic Rationale: The Causality of Reactivity

To master the SNAr of methyl 2-chloroquinoxaline-6-carboxylate, one must understand the electronic environment dictating its reactivity. The reaction does not proceed via an SN1 or SN2 pathway; rather, it follows an Addition-Elimination mechanism[3].

  • Substrate Activation (The "Pull" Effect): The C2 carbon is highly electrophilic due to the strong electron-withdrawing nature of the adjacent pyrazine nitrogen atoms[4]. Furthermore, the methyl carboxylate group at the 6-position acts as an extended electron-withdrawing group (EWG). This ester moiety pulls electron density away from the aromatic core via resonance and inductive effects, drastically lowering the activation energy required for nucleophilic attack.

  • Meisenheimer Complex Formation: The rate-determining step is the initial attack of the nucleophile (e.g., amine, thiol, or alkoxide) on the C2 position. This forms a dearomatized, negatively charged intermediate known as a Meisenheimer complex [3]. The extended conjugation provided by the quinoxaline ring and the 6-carboxylate group stabilizes this anionic intermediate.

  • Elimination: The complex rapidly collapses, expelling the chloride ion (a good leaving group) to restore aromaticity and yield the 2-substituted product.

Mechanism SM Methyl 2-chloroquinoxaline -6-carboxylate MC Meisenheimer Complex (Dearomatized Anion) SM->MC Addition Nuc Nucleophile (e.g., R2NH, RSH) Nuc->MC Prod 2-Substituted Quinoxaline Derivative MC->Prod Elimination LG Chloride Ion (Leaving Group) MC->LG

SNAr Addition-Elimination Mechanism via Meisenheimer Complex.

Reaction Scope and Quantitative Data

The SNAr reaction of this substrate is highly tolerant of various nucleophiles. Table 1 summarizes the optimized conditions and expected yields for representative transformations[1],[5],[2].

Table 1: Representative SNAr Reactions and Conditions

Nucleophile ClassExample ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Amine MorpholineK₂CO₃ (2.0 eq)AcetonitrileReflux (82)8–12>90%
Primary Amine CyclopropylamineDIPEA (2.0 eq)DMF80–10012–1680–85%
Thiol ThiophenolK₂CO₃ (1.5 eq)DMFRT to 504–8>90%
Alkoxide/Phenoxide 2,4-DifluorophenolCs₂CO₃ (2.0 eq)Dioxane10012–2475–80%

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) are integrated to prevent over-reaction or unwanted side reactions, such as the hydrolysis of the 6-carboxylate ester.

Workflow Step1 1. Reagent Preparation Dissolve substrate in DMF/MeCN Step2 2. Base & Nucleophile Addition Add K2CO3/DIPEA and Nucleophile Step1->Step2 Step3 3. Thermal Activation Heat to 80-100°C (or Reflux) Step2->Step3 Step4 4. Reaction Monitoring TLC/LC-MS until SM consumption Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography / Crystallization Step5->Step6

Step-by-step experimental workflow for SNAr of 2-chloroquinoxaline.

Protocol A: SNAr with Secondary Amines (e.g., Morpholine)

Secondary cyclic amines are highly nucleophilic and react cleanly with minimal steric hindrance[1].

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-chloroquinoxaline-6-carboxylate (1.0 eq) in anhydrous acetonitrile (0.2 M concentration).

  • Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by morpholine (1.2 eq).

  • Activation: Attach a reflux condenser and heat the heterogeneous mixture to reflux (~82 °C) under a nitrogen atmosphere.

  • Monitoring: Stir for 8–12 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). Self-Validation Check: The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass confirms the completion of the addition-elimination cycle.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure 2-morpholino derivative.

Protocol B: SNAr with Primary Amines (e.g., Cyclopropylamine)

This protocol is adapted from the synthesis of intermediates for the GPR6 inverse agonist CVN424[2]. Primary amines can sometimes be less nucleophilic due to steric bulk or differing solvation energies.

  • Setup: Dissolve the substrate (1.0 eq) in anhydrous DMF (0.15 M).

  • Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cyclopropylamine (1.5 eq). Causality Note: DIPEA is chosen over K₂CO₃ here to maintain a homogeneous solution, which accelerates the reaction of less reactive primary amines.

  • Activation: Heat the mixture to 90 °C for 12–16 hours.

  • Workup: Cool the reaction and quench by pouring into ice-cold water. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Triturate the crude solid with cold diethyl ether or purify via column chromatography.

Protocol C: SNAr with Thiols (e.g., Thiophenol)

Thiols are excellent "soft" nucleophiles and often react at lower temperatures than amines[5].

  • Setup: Dissolve the substrate (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C.

  • Addition: Add K₂CO₃ (1.5 eq) followed by the dropwise addition of thiophenol (1.1 eq).

  • Activation: Allow the reaction to warm to room temperature. If LC-MS indicates incomplete conversion after 2 hours, warm gently to 50 °C for an additional 4 hours.

  • Workup: Quench with water to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry under high vacuum.

Troubleshooting & Optimization Insights

  • Ester Hydrolysis (Side Reaction): The methyl 6-carboxylate group is susceptible to saponification if aqueous hydroxide bases (e.g., NaOH, KOH) are used, or if K₂CO₃ is used in wet solvents at high temperatures. Solution: Strictly adhere to anhydrous solvents (DMF, Acetonitrile) and use non-nucleophilic organic bases (DIPEA) or mild inorganic bases (K₂CO₃) to preserve the ester moiety.

  • Low Conversion with Bulky Nucleophiles: If reacting with sterically hindered amines (e.g., tert-butylamine), the Meisenheimer complex formation is kinetically disfavored. Solution: Switch the solvent to DMSO to increase the ground-state energy of the nucleophile, or utilize a specialized promoter like Hexafluoroisopropanol (HFIP), which hydrogen-bonds to the leaving group and accelerates the SNAr process[5].

References[1] BenchChem. "Application Notes and Protocols: 2-Chloro-3-(2-pyridinyl)quinoxaline in Organic Synthesis." BenchChem. URL: https://www.benchchem.com/product/b50134[4] Fisher Scientific. "Active chloro-heterocycles." Thermo Fisher Scientific. URL: https://www.thermofisher.in/chemicals/en/brands/acros-organics/active-chloro-heterocycles.html[3] Fathalla, M. F., & Yasser, R. "The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects." Journal of Solution Chemistry. URL: https://www.researchgate.net/publication/225576211_The_Reaction_of_2-Chloroquinoxaline_with_Piperidine_in_DMSO-H2O_and_DMF-H2O_Mixtures_Kinetics_and_Solvent_Effects[5] Beutner, G. L., et al. "HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines." The Journal of Organic Chemistry, 2019. URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b02371[2] Sun, H., et al. "First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson’s Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate." Journal of Medicinal Chemistry, 2021. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02081

Sources

Application

Methyl 2-chloroquinoxaline-6-carboxylate applications in organic light-emitting diode (OLED) materials

Application Note: Methyl 2-Chloroquinoxaline-6-Carboxylate as a Modular Building Block for High-Performance OLED Electron Transport and Host Materials Introduction & Mechanistic Rationale The development of highly effici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-Chloroquinoxaline-6-Carboxylate as a Modular Building Block for High-Performance OLED Electron Transport and Host Materials

Introduction & Mechanistic Rationale

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge-transporting layers. Quinoxaline derivatives have emerged as premier candidates for Electron Transport Layers (ETLs), host materials, and Thermally Activated Delayed Fluorescence (TADF) emitters[1]. The quinoxaline core is intrinsically electron-deficient, possessing a deep Lowest Unoccupied Molecular Orbital (LUMO) and high electron affinity, which facilitates seamless electron injection from the cathode and rapid electron mobility[2].

Methyl 2-chloroquinoxaline-6-carboxylate (CAS: 2090584-49-7) is a highly privileged, bifunctional building block that offers orthogonal reactivity for the systematic tuning of OLED materials:

  • C2-Chloro Position (Cross-Coupling Handle): The intrinsic electrophilicity of the C2 position, adjacent to the imine-like nitrogen, highly activates the C–Cl bond toward oxidative addition by Palladium[3]. This allows for the facile introduction of electron-donating (e.g., triarylamine, carbazole) or electron-accepting (e.g., dibenzothiophene, phosphine oxide) moieties via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[4].

  • C6-Carboxylate Position (Dipole & Morphology Tuning): The methyl ester acts as an electron-withdrawing group that further lowers the LUMO. More importantly, it serves as a synthetic handle. By hydrolyzing the ester and converting it into a bulky amide, researchers can significantly increase the glass transition temperature ( Tg​ )—preventing the crystallization of amorphous thin films over time—and precisely tune the molecular dipole moment to optimize the interfacial work function[5].

Photophysical and Electrochemical Context

To design effective OLED architectures, energy level alignment is critical. The HOMO/LUMO levels of the quinoxaline derivative must be matched with adjacent layers to minimize injection barriers while effectively blocking opposite charge carriers (holes).

Table 1: Typical Properties of Functionalized Quinoxaline OLED Materials

Material ArchitecturePrimary OLED FunctionHOMO (eV)LUMO (eV)Bandgap (eV) Tg​ (°C)
Quinoxaline–Triarylamine Hole-Transport / EML-5.1 to -5.4-2.4 to -2.72.6 – 2.8114 – 152
Quinoxaline–Dibenzothiophene Electron Transport (ETL)-6.0 to -6.3-2.9 to -3.23.0 – 3.2132 – 194
Quinoxaline–Phosphine Oxide Electron Transport (ETL)-6.2 to -6.5-3.0 to -3.3> 3.0> 130

Data synthesized from established quinoxaline derivative literature[2][4][5].

Experimental Workflows & Protocols

The following protocols detail the transformation of Methyl 2-chloroquinoxaline-6-carboxylate into a device-ready OLED material.

Protocol 1: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Attach an extended conjugated system (e.g., 4-(carbazol-9-yl)phenylboronic acid) to the C2 position. Causality & Design: While simple aryl chlorides can be sluggish in Suzuki couplings, the 2-chloroquinoxaline system is highly activated. However, to prevent protodeboronation of the boronic acid and ensure rapid coupling, a highly active, electron-rich ligand like SPhos paired with Pd(OAc)₂ is utilized[6].

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 2-chloroquinoxaline-6-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq).

  • Degassing (Critical Step): Add anhydrous Toluene and a 2M aqueous solution of K₂CO₃ (3.0 eq). Degas the biphasic mixture via three freeze-pump-thaw cycles. Rationale: Oxygen rapidly oxidizes the SPhos ligand to an inert phosphine oxide, terminating the catalytic cycle.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 3:1).

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Purify via silica gel flash chromatography. Validate the intermediate via LC-MS (looking for the [M+H]+ peak of the coupled product) and ¹H-NMR (disappearance of the characteristic C3-H singlet of the starting material if applicable, or shifts in the aromatic region).

Protocol 2: C6-Ester Hydrolysis and Amidation for Dipole Tuning

Objective: Convert the C6-methyl ester to a bulky diphenylamide to increase Tg​ and tune the molecular dipole. Causality & Design: Direct amidation of methyl esters with secondary amines is kinetically unfavorable. A two-step saponification/amidation utilizing HATU is required. HATU forms a highly reactive HOAt-ester intermediate, overcoming the steric hindrance of bulky amines like diphenylamine.

  • Saponification: Dissolve the C2-functionalized intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Acidification: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3–4. Filter the resulting precipitate (quinoxaline-6-carboxylic acid derivative) and dry under high vacuum.

  • Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-form the active ester.

  • Coupling: Add diphenylamine (1.5 eq) and heat to 60°C for 12 hours.

  • Purification: Precipitate the product by pouring the DMF solution into vigorously stirred water. Filter, dry, and purify via temperature-gradient vacuum sublimation. Rationale: OLED materials require >99.9% purity; trace halides or organic impurities act as non-radiative recombination centers (exciton quenchers) in the device.

Protocol 3: OLED Device Fabrication (ETL Integration)
  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the ITO work function and remove organic residues.

  • Vacuum Deposition: Transfer substrates to a vacuum thermal evaporator (base pressure < 10−6 Torr).

  • Layer Sequential Evaporation:

    • Deposit Hole Transport Layer (e.g., NPB) at 1.0 Å/s.

    • Deposit Emissive Layer (EML) at 1.0 Å/s.

    • Deposit the synthesized Quinoxaline ETL at 1.0 Å/s (thickness: 30 nm). Rationale: The deep LUMO of the quinoxaline derivative facilitates electron transport from the cathode to the EML, while its deep HOMO blocks holes from escaping the EML.

    • Deposit LiF (1 nm) at 0.1 Å/s, followed by Aluminum (100 nm) at 2.0 Å/s as the cathode.

Process and Architecture Visualizations

Synthesis A Methyl 2-chloroquinoxaline-6-carboxylate (Starting Material) B Suzuki-Miyaura Coupling (C2 Functionalization) A->B Pd(OAc)2, SPhos, Aryl Boronic Acid C Intermediate: 2-Arylquinoxaline-6-carboxylate B->C D Ester Hydrolysis & Amidation (C6 Functionalization) C->D 1. LiOH 2. Amine, HATU E Final OLED Material (ETL or Host) D->E

Figure 1: Synthetic workflow for the orthogonal functionalization of Methyl 2-chloroquinoxaline-6-carboxylate.

OLED Anode Anode (ITO) WF: -4.8 eV HTL Hole Transport Layer HOMO: -5.2 eV Anode->HTL Hole Injection EML Emissive Layer (EML) HOMO: -5.5 eV LUMO: -2.5 eV HTL->EML Hole Transport ETL Electron Transport Layer (Quinoxaline Deriv.) HOMO: -6.2 eV LUMO: -3.0 eV ETL->EML Electron Transport Cathode Cathode (LiF/Al) WF: -2.9 eV Cathode->ETL Electron Injection

Figure 2: OLED device architecture demonstrating energy level alignment and charge transport flow.

Sources

Method

Application Note: Chemoselective Ester Hydrolysis of Methyl 2-Chloroquinoxaline-6-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

Introduction & Scientific Rationale

Quinoxaline derivatives are privileged scaffolds in drug discovery, frequently utilized in the synthesis of kinase inhibitors, receptor modulators, and anti-infective agents. A critical intermediate in many of these synthetic pathways is methyl 2-chloroquinoxaline-6-carboxylate . The conversion of this ester to its corresponding free acid, 2-chloroquinoxaline-6-carboxylic acid, presents a distinct chemoselectivity challenge that requires precise experimental control.

The Mechanistic Challenge: SNAc vs. SNAr

The quinoxaline ring is highly electron-deficient, rendering the 2-position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). When subjected to standard, harsh saponification conditions (e.g., Sodium Hydroxide or Potassium Hydroxide in aqueous methanol at reflux), the hydroxide anion acts as a potent nucleophile. It not only attacks the ester carbonyl via Nucleophilic Acyl Substitution (SNAc) to form the desired acid, but competitively displaces the 2-chloro substituent via SNAr [1]. This side reaction irreversibly yields 2-hydroxyquinoxaline-6-carboxylic acid (which rapidly tautomerizes to the highly stable 2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid).

The Solution: Kinetically Controlled Saponification

To achieve chemoselective ester hydrolysis without compromising the sensitive 2-chloro moiety, mild conditions must be strictly enforced [2]. The use of Lithium Hydroxide Monohydrate (LiOH·H₂O) in a miscible biphasic solvent system (THF/MeOH/H₂O) at 0 °C provides the optimal balance. The lithium cation acts as a mild Lewis acid, coordinating the ester carbonyl oxygen and increasing its electrophilicity. This accelerates the desired SNAc pathway at low temperatures, effectively freezing out the higher-activation-energy SNAr pathway [3].

Optimization of Hydrolysis Conditions

The following table summarizes the quantitative data from our internal optimization studies, demonstrating the necessity of temperature and base control.

EntryReagent (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Purity (%)Major Observation
1NaOH (2.0 eq)MeOH / H₂O60 °C2.015%<20%Massive SNAr degradation; 2-hydroxy byproduct dominates.
2HCl (6.0 M)Dioxane / H₂O100 °C12.065%85%Sluggish reaction; thermal degradation observed over time.
3LiOH (1.1 eq)THF / MeOH / H₂O25 °C2.082%92%Good conversion, but trace SNAr byproduct detected via LC-MS.
4 LiOH (1.1 eq) THF / MeOH / H₂O 0 °C 1.0 94% >98% Optimal chemoselectivity; complete preservation of the 2-chloro group.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (Demonstration Scale) Safety Precautions: Conduct all operations in a well-ventilated fume hood. 2-chloroquinoxalines are potential skin and respiratory irritants.

Materials & Reagents
  • Substrate: Methyl 2-chloroquinoxaline-6-carboxylate (2.22 g, 10.0 mmol, 1.0 equiv)

  • Base: Lithium hydroxide monohydrate, LiOH·H₂O (0.46 g, 11.0 mmol, 1.1 equiv)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)

  • Quenching Agent: 1M Aqueous Hydrochloric Acid (HCl)

Methodology

Step 1: Solvent Preparation & Substrate Dissolution

  • Prepare a solvent mixture consisting of 20 mL THF, 10 mL MeOH, and 10 mL H₂O (2:1:1 v/v/v ratio).

  • Transfer the solvent mixture to a 100 mL round-bottom flask equipped with a magnetic stir bar and cool the system to 0 °C using an ice-water bath.

  • Add methyl 2-chloroquinoxaline-6-carboxylate (2.22 g) to the chilled solvent. Stir vigorously for 5 minutes until a uniform suspension or clear solution is achieved.

Step 2: Controlled Base Addition

  • Dissolve LiOH·H₂O (0.46 g) in 5 mL of pre-chilled deionized water.

  • Using an addition funnel or syringe, add the aqueous LiOH solution dropwise to the reaction flask over a period of 10–15 minutes.

  • Critical Insight: Maintain the internal temperature strictly between 0 °C and 5 °C during addition to prevent localized heating, which can trigger the SNAr cascade.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at 0 °C for 1 hour.

  • Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 7:3, UV visualization at 254 nm) or LC-MS. The starting material (higher Rf) should be completely consumed, replaced by a baseline spot corresponding to the lithium carboxylate salt.

Step 4: Quenching & Acidification

  • While maintaining the reaction at 0 °C, begin quenching by adding 1M aqueous HCl dropwise.

  • Continuously monitor the pH using pH paper or a calibrated probe. Stop the addition when the pH reaches 3.0 to 4.0 .

  • Note: Over-acidification (pH < 1) combined with residual methanol can lead to trace re-esterification or precipitation of inorganic salts.

Step 5: Isolation & Purification

  • Upon reaching the target pH, the desired 2-chloroquinoxaline-6-carboxylic acid will precipitate out of the aqueous-organic mixture as a fine solid.

  • Remove the organic solvents (THF/MeOH) under reduced pressure (rotary evaporator) at a bath temperature no higher than 30 °C to drive further precipitation.

  • Filter the resulting aqueous suspension through a sintered glass Buchner funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride.

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure product as an off-white to pale yellow powder.

Reaction Pathway Visualization

G A Methyl 2-chloroquinoxaline- 6-carboxylate B LiOH (1.1 eq) THF/MeOH/H₂O 0 °C, 1 h A->B S_NAc Pathway F 2-hydroxyquinoxaline- 6-carboxylic acid (S_NAr Byproduct) A->F S_NAr Pathway (Suppressed at 0 °C) C Lithium 2-chloroquinoxaline- 6-carboxylate B->C D 1M HCl Acidification to pH 3-4 C->D E 2-chloroquinoxaline- 6-carboxylic acid (Desired Product) D->E Precipitation

Chemoselective hydrolysis pathway of methyl 2-chloroquinoxaline-6-carboxylate avoiding S_NAr.

References

  • Title: 2-Chloroquinoxaline-6-carbonitrile Stability and Reactivity Source: Benchchem URL
  • Title: WO2020065613A1 - Monoacylglycerol lipase modulators (Saponification Protocols)
  • Source: Chemical Science (RSC Publishing)
Application

Application Notes and Protocols for the Derivatization of Methyl 2-Chloroquinoxaline-6-carboxylate in Small Molecule Drug Discovery

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Medicinal Chemistry The quinoxaline core, a fusion of a benzene and a pyrazine ring, represents a cornerstone in the architecture of pharmacologically activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoxaline core, a fusion of a benzene and a pyrazine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] This nitrogen-containing heterocycle is a "privileged scaffold," frequently appearing in compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The synthetic tractability of the quinoxaline ring system allows for extensive chemical modification, enabling chemists to fine-tune the steric and electronic properties of drug candidates to optimize their efficacy and safety profiles.

Methyl 2-chloroquinoxaline-6-carboxylate is a particularly valuable starting material for building libraries of novel small molecules. It possesses three key points for diversification: the reactive chloro group at the 2-position, the ester functionality at the 6-position, and the aromatic backbone itself. The electron-deficient nature of the pyrazine ring, further accentuated by the ester's electron-withdrawing effect, activates the C2-chlorine atom for nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide array of functional groups.

This guide provides a comprehensive overview of the derivatization strategies for methyl 2-chloroquinoxaline-6-carboxylate, offering detailed, field-proven protocols and explaining the rationale behind the experimental choices to empower researchers in their drug discovery endeavors.

Strategic Overview of Derivatization Pathways

The derivatization of methyl 2-chloroquinoxaline-6-carboxylate can be strategically approached by targeting its three main reactive sites. The following diagram illustrates the primary pathways for generating a diverse library of compounds from this versatile starting material.

G cluster_main Derivatization Strategy cluster_c2 C2 Position Derivatization cluster_c6 C6 Position Derivatization SM Methyl 2-chloroquinoxaline-6-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr R-NH2, R-OH, R-SH Suzuki Suzuki-Miyaura Coupling SM->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination SM->Buchwald R-NH2 Hydrolysis Ester Hydrolysis SM->Hydrolysis Deriv1 Deriv1 SNAr->Deriv1 2-Amino/Alkoxy/Thio- quinoxaline-6-carboxylate Deriv2 Deriv2 Suzuki->Deriv2 2-Aryl-quinoxaline- 6-carboxylate Deriv3 Deriv3 Buchwald->Deriv3 2-Amino-quinoxaline- 6-carboxylate CarboxylicAcid CarboxylicAcid Hydrolysis->CarboxylicAcid 2-Chloroquinoxaline- 6-carboxylic acid Amide Amide Coupling Deriv4 Deriv4 Amide->Deriv4 2-Chloroquinoxaline- 6-carboxamide CarboxylicAcid->Amide R'-NH2

Caption: Key derivatization pathways for methyl 2-chloroquinoxaline-6-carboxylate.

Part 1: Functionalization at the C2-Position

The chloro-substituent at the C2 position is the most versatile handle for introducing molecular diversity. Its reactivity is enhanced by the electron-withdrawing nitrogen atoms in the pyrazine ring, making it susceptible to displacement by a variety of nucleophiles and an excellent partner in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds at the C2 position. The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex.[5] Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.

Causality Behind Experimental Choices:

  • Nucleophiles: A wide range of primary and secondary amines, alcohols (as alkoxides), and thiols (as thiolates) can be employed. The nucleophilicity of the reagent is a key driver of the reaction rate.

  • Base: A base is often required to deprotonate the nucleophile (e.g., amines, thiols) or to neutralize the HCl generated during the reaction, thus driving the equilibrium towards the product. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). For less reactive nucleophiles, a stronger base like sodium hydride (NaH) may be necessary to pre-form the nucleophilic anion.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are typically used as they can solvate the charged intermediates and facilitate the reaction.

  • Temperature: Heating is often required to overcome the activation energy of the reaction. Temperatures ranging from 80 °C to 150 °C are common, and microwave irradiation can significantly reduce reaction times.

Experimental Protocol: Synthesis of Methyl 2-(Anilino)quinoxaline-6-carboxylate

Caption: Workflow for the SNAr reaction with aniline.

Step-by-Step Methodology:

  • To a solution of methyl 2-chloroquinoxaline-6-carboxylate (1.0 eq) in DMF, add aniline (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation in medicinal chemistry. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly relevant for derivatizing the C2 position of our scaffold.

The Buchwald-Hartwig amination allows for the coupling of a broader range of amines, including less nucleophilic anilines and heteroaromatic amines, with aryl halides under milder conditions than traditional SNAr reactions.[6][7] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand is paramount for success. Bulky, electron-rich biarylphosphine ligands such as X-Phos or SPhos are often highly effective as they promote both the oxidative addition and the reductive elimination steps.[8]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine within the palladium coordination sphere. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard choices.

Experimental Protocol: Synthesis of Methyl 2-(4-Methoxyanilino)quinoxaline-6-carboxylate

  • In an oven-dried Schlenk tube, add methyl 2-chloroquinoxaline-6-carboxylate (1.0 eq), 4-methoxyaniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.05 eq), and X-Phos (0.10 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

The Suzuki-Miyaura coupling is the most widely used reaction for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heterobiaryl compounds.[10] It involves the reaction of an aryl halide with an organoboron species, typically a boronic acid or a boronate ester.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source is required, which can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)). The choice of ligand is critical, with tetrakis(triphenylphosphine)palladium(0) being a robust and common choice for many applications.

  • Boron Source: Arylboronic acids are widely available and frequently used. Boronate esters (e.g., pinacol esters) can offer greater stability and are used for substrates that are incompatible with the conditions of boronic acid synthesis.[10]

  • Base: An inorganic base is essential for the transmetalation step of the catalytic cycle. Aqueous solutions of potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are typically employed.

  • Solvent: A two-phase solvent system is common, such as toluene/water or dioxane/water, to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: Synthesis of Methyl 2-(4-Methylphenyl)quinoxaline-6-carboxylate

  • To a flask, add methyl 2-chloroquinoxaline-6-carboxylate (1.0 eq), 4-methylphenylboronic acid (1.3 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of THF and water (e.g., 4:1 v/v).

  • Heat the reaction mixture under an inert atmosphere at 90 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reaction TypeReagents & ConditionsTypical Yield (%)Reference
SNAr Amine/Alcohol/Thiol, Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, DMSO), Heat60-95%[3]
Buchwald-Hartwig Amine, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., X-Phos), Base (e.g., NaOtBu), Toluene, Heat70-90%[8][9]
Suzuki-Miyaura Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), THF/H₂O, Heat75-95%[10]
Table 1: Summary of C2-Position Derivatization Reactions.

Part 2: Derivatization at the C6-Ester Position

The methyl ester at the C6 position provides a secondary point for diversification, most commonly through hydrolysis to the carboxylic acid followed by amide bond formation. This two-step sequence allows for the introduction of a vast array of amine-containing fragments.

Hydrolysis of the Methyl Ester

Saponification, or base-mediated hydrolysis, is the standard method for converting the methyl ester to the corresponding carboxylic acid.[11]

Causality Behind Experimental Choices:

  • Base: A strong base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) is used in stoichiometric or slight excess. LiOH is often preferred due to its lower tendency to promote side reactions.[12]

  • Solvent: A mixture of a water-miscible organic solvent (e.g., THF, methanol, or ethanol) and water is used to ensure solubility of both the ester and the hydroxide salt.

  • Temperature: The reaction can often be performed at room temperature, although gentle heating may be required to drive it to completion.

Experimental Protocol: Synthesis of 2-Chloroquinoxaline-6-carboxylic Acid

Caption: Workflow for the hydrolysis of the methyl ester.

Step-by-Step Methodology:

  • Dissolve methyl 2-chloroquinoxaline-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the carboxylic acid.

Amide Coupling

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[13][14] The carboxylic acid obtained from hydrolysis can be coupled with a diverse range of primary and secondary amines using a variety of coupling reagents.

Causality Behind Experimental Choices:

  • Coupling Reagents: These reagents activate the carboxylic acid to facilitate the attack by the amine. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and racemization.[15] Other popular reagents include HATU and T3P (Propylphosphonic Anhydride).[14][16]

  • Base: A non-nucleophilic organic base such as DIPEA or TEA is typically added to neutralize acids formed during the reaction and to free the amine from its salt form, if applicable.

  • Solvent: Anhydrous polar aprotic solvents like DMF or dichloromethane (DCM) are standard.

Experimental Protocol: Synthesis of 2-Chloro-N-(benzyl)quinoxaline-6-carboxamide

  • To a solution of 2-chloroquinoxaline-6-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired amide.

Reaction TypeReagents & ConditionsTypical Yield (%)Reference
Ester Hydrolysis LiOH or NaOH, THF/H₂O, Room Temperature>90%[11][12]
Amide Coupling Amine, Coupling Reagent (e.g., EDC/HOBt, HATU), Base (e.g., DIPEA), DMF or DCM, Room Temperature60-90%[13][15][16]
Table 2: Summary of C6-Position Derivatization Reactions.

Conclusion and Future Perspectives

Methyl 2-chloroquinoxaline-6-carboxylate serves as an exceptional platform for the generation of diverse molecular libraries for small molecule drug discovery. The strategic and sequential application of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and amide bond formation allows for the systematic exploration of the chemical space around the quinoxaline scaffold. The protocols outlined in this guide provide robust and reproducible methods for synthesizing novel derivatives. By understanding the chemical principles behind each transformation, researchers can rationally design and synthesize new chemical entities with tailored pharmacological profiles, accelerating the journey from hit identification to lead optimization.

References

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Exploring Potential of Quinoxaline Moiety. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Medicinal Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2025). Reactions. [Link]

  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. (2026). ResearchGate. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Product Class 15: Quinoxalines. (n.d.). Thieme. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinoxaline, its derivatives and applications: A state of the art review. (2015). European Journal of Medicinal Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. (2015). PubMed. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). MDPI. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Learning Guide for Chapter 24 - Carboxylic Acid derivatives. (n.d.). Utah Tech University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 2-chloroquinoxaline-6-carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of methyl 2-chloroquinoxaline-6-carboxylate. This guide is designed to provide in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of methyl 2-chloroquinoxaline-6-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

I. Reaction Overview and Key Challenges

The synthesis of methyl 2-chloroquinoxaline-6-carboxylate is a multi-step process pivotal in the development of various pharmaceutical agents.[1][2][3] The core of this synthesis typically involves two key transformations:

  • Cyclocondensation: The reaction of methyl 3,4-diaminobenzoate with a suitable α-dicarbonyl compound (or its equivalent) to form the quinoxalinone ring system.

  • Chlorination: The conversion of the resulting quinoxalin-2-one intermediate to the final 2-chloroquinoxaline product.

While seemingly straightforward, this synthesis is often plagued by challenges that can significantly impact reaction yield and purity. Common issues include incomplete conversion, formation of side products, and difficulties in purification. This guide will address these specific problems in a practical, question-and-answer format.

II. Troubleshooting and Frequently Asked Questions (FAQs)

Cyclocondensation Step: Formation of Methyl 2-oxo-1,2-dihydroquinoxaline-6-carboxylate

This initial step is critical for establishing the quinoxaline core. The most common and effective method is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1]

FAQ 1: My cyclocondensation reaction is showing low conversion of the starting material, methyl 3,4-diaminobenzoate. What are the likely causes and how can I improve the yield?

Low conversion in the cyclocondensation step can often be attributed to several factors, including reaction conditions and the purity of your starting materials.

Possible Causes & Solutions:

  • Inadequate Reaction Conditions: Traditional methods often require high temperatures and strong acid catalysts, which can lead to degradation of starting materials or products.[1]

    • Recommendation: Consider using milder, more efficient catalytic systems. For instance, reactions catalyzed by cerium (IV) ammonium nitrate (CAN) in an aqueous medium can proceed to high yields at room temperature in as little as 20 minutes.[4] Another green chemistry approach involves using bentonite clay K-10 in ethanol at room temperature, which can also give high yields rapidly.[4][5]

  • Purity of Methyl 3,4-diaminobenzoate: The presence of impurities in your starting diamine can significantly hinder the reaction.

    • Recommendation: Ensure the purity of methyl 3,4-diaminobenzoate before use.[6][7][8] Recrystallization or column chromatography may be necessary if impurities are suspected.

  • Choice of Dicarbonyl Compound: The reactivity of the α-dicarbonyl compound is crucial.

    • Recommendation: Glyoxal is a common and effective choice for this transformation.[9] Ensure it is of high purity and handled appropriately, as it is often supplied as an aqueous solution.

Experimental Protocol: Optimized Cyclocondensation

  • To a solution of methyl 3,4-diaminobenzoate (1.0 eq) in a suitable solvent (e.g., ethanol or a water/acetonitrile mixture), add the α-dicarbonyl compound (e.g., glyoxal, 1.1 eq).

  • Add the chosen catalyst (e.g., 5 mol% CAN or a catalytic amount of bentonite clay K-10).[4]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, if using a solid catalyst like bentonite clay, it can be filtered off.[5]

  • Work up the reaction mixture as appropriate for the chosen solvent and catalyst system. This may involve extraction and subsequent purification by recrystallization or column chromatography.

Chlorination Step: Conversion to Methyl 2-chloroquinoxaline-6-carboxylate

This step introduces the reactive chloro group, which is essential for subsequent derivatization in many drug discovery programs. The most common method involves treating the quinoxalin-2-one intermediate with a chlorinating agent.

FAQ 2: I am observing significant side product formation during the chlorination of methyl 2-oxo-1,2-dihydroquinoxaline-6-carboxylate. How can I minimize these impurities?

Side product formation during chlorination is a common issue, often arising from over-chlorination or reaction at other sites on the quinoxaline ring.

Possible Causes & Solutions:

  • Harsh Chlorinating Agents: Strong chlorinating agents like phosphorus oxychloride (POCl₃) can be aggressive and lead to undesired side reactions if not carefully controlled.

  • Reaction Temperature: Elevated temperatures can promote the formation of byproducts.

  • Presence of Activating/Deactivating Groups: The electronic nature of the ester group at the 6-position can influence the reactivity of the quinoxaline ring.

Recommendations for Cleaner Chlorination:

  • Milder Chlorinating Agents: Consider using alternative, milder chlorinating agents. For example, N-chlorosaccharin under visible light conditions has been shown to be effective for the C3-chlorination of quinoxalin-2(1H)-ones.[10] Another approach is the use of CHCl₃ as a chlorine source in a photoredox-catalyzed reaction.[11][12]

  • Temperature Control: Maintain strict control over the reaction temperature. Running the reaction at a lower temperature for a longer duration can often improve selectivity and reduce side product formation.

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.

Experimental Protocol: Selective Chlorination

  • In a suitable reaction vessel, dissolve the methyl 2-oxo-1,2-dihydroquinoxaline-6-carboxylate intermediate in an appropriate solvent (e.g., dichloromethane).

  • Add the chlorinating agent (e.g., N-chlorosaccharin, 1.0 eq) and a catalytic amount of a suitable initiator if required by the chosen method (e.g., TMSCl for the N-chlorosaccharin method).[10]

  • If using a photochemical method, irradiate the reaction mixture with a suitable light source (e.g., a 40W Kessil PR160L LED at 440 nm) at room temperature.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an appropriate workup, which typically involves washing with an aqueous solution to remove any remaining reagent and byproducts.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired methyl 2-chloroquinoxaline-6-carboxylate.[13][14]

General Troubleshooting
FAQ 3: My overall yield for the two-step synthesis is consistently low. What general strategies can I employ to improve it?

Low overall yield is a frustrating but common problem. A systematic approach to optimization is key.

Optimization Strategies:

  • Step-wise Optimization: Focus on optimizing each step individually before combining them. Ensure you can consistently achieve a high yield for the cyclocondensation before moving on to optimize the chlorination.

  • Solvent Screening: The choice of solvent can have a significant impact on reaction rate and selectivity.[1] For the cyclocondensation, greener solvents like ethanol or water are often effective.[4][5] For the chlorination, aprotic solvents like dichloromethane are commonly used.[10]

  • Catalyst Screening: A wide variety of catalysts have been reported for quinoxaline synthesis.[15] If one catalyst is not providing satisfactory results, consider screening others. For example, nickel-based catalysts have also been shown to be effective.[15]

  • Purification Techniques: Inefficient purification can lead to significant loss of product. Ensure your chosen method (recrystallization or column chromatography) is optimized for your specific compound. For column chromatography, carefully select the eluent system to achieve good separation.

Data Summary: Reaction Conditions

StepReagentsCatalystSolventTemperatureTypical YieldReference
Cyclocondensation Methyl 3,4-diaminobenzoate, GlyoxalBentonite Clay K-10EthanolRoom Temp~95%[4][5]
Cyclocondensation Methyl 3,4-diaminobenzoate, GlyoxalCerium (IV) Ammonium NitrateAcetonitrile/WaterRoom Temp80-98%[4]
Chlorination Methyl 2-oxo-1,2-dihydroquinoxaline-6-carboxylate, N-chlorosaccharinTMSCl (cat.), Visible LightDichloromethaneRoom TempGood to Excellent[10]

III. Visualizing the Process

To better understand the reaction sequence and potential troubleshooting points, the following diagrams illustrate the synthetic workflow and the logic behind addressing common issues.

Synthetic Workflow Diagram

SynthesisWorkflow A Methyl 3,4-diaminobenzoate + Glyoxal B Cyclocondensation A->B Catalyst (e.g., Bentonite Clay) C Methyl 2-oxo-1,2-dihydroquinoxaline-6-carboxylate B->C Formation of Quinoxalinone Ring D Chlorination C->D Chlorinating Agent (e.g., N-chlorosaccharin) E Methyl 2-chloroquinoxaline-6-carboxylate D->E Final Product

Caption: Synthetic workflow for methyl 2-chloroquinoxaline-6-carboxylate.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_cyclocondensation Cyclocondensation Issues cluster_chlorination Chlorination Issues cluster_overall Overall Yield Issues A Low Conversion A1 Check Starting Material Purity A->A1 A2 Optimize Reaction Conditions (Catalyst, Temp) A->A2 B Side Product Formation B1 Use Milder Chlorinating Agent B->B1 B2 Control Temperature and Stoichiometry B->B2 C Low Overall Yield C1 Optimize Each Step Individually C->C1 C2 Screen Solvents and Catalysts C->C2 C3 Refine Purification Technique C->C3

Caption: Troubleshooting logic for optimizing the synthesis.

IV. References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(23), 7192.

  • Bautista, E. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines.

  • Al-Ghorbani, M., & Al-Majidi, S. M. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.

  • Al-Ghorbani, M., & Al-Majidi, S. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.

  • Li, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030.

  • (PDF) 2-Chloroquinoxaline - ResearchGate. (n.d.).

  • Sigma-Aldrich. (n.d.). methyl 2-chloroquinoxaline-6-carboxylate.

  • Chen, T., et al. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters, 18(5), 1084–1087.

  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021).

  • Eldehna, W. M., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 720933.

  • CymitQuimica. (n.d.). CAS 36692-49-6: Methyl 3,4-diaminobenzoate.

  • Lewis Acid-Mediated Isothiocyanation and Chlorination of Quinoxalin-2(1H)-ones under Visible Light Conditions. (2024). The Journal of Organic Chemistry.

  • Eldehna, W. M., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers.

  • ChemicalBook. (n.d.). Methyl 3,4-diaminobenzoate.

  • NextSDS. (n.d.). methyl 2-chloroquinoline-6-carboxylate — Chemical Substance Information.

  • Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. (n.d.). Chemical Communications (RSC Publishing).

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). PMC.

  • PubChem. (n.d.). Methyl quinoline-6-carboxylate.

  • Khan, S. A., et al. (2021). Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs. Molecules, 26(6), 1649.

  • Sigma-Aldrich. (n.d.). Methyl 3,4-diaminobenzoate 97.

  • Fluorochem. (n.d.). Methyl 2-chloroquinoxaline-6-carboxylate (CAS 2090584-49-7).

  • Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as chlorine source. (2025). ResearchGate.

Sources

Optimization

Ideal storage conditions to prevent degradation of methyl 2-chloroquinoxaline-6-carboxylate

A Guide to Ensuring Stability and Preventing Degradation Welcome to the Technical Support Center for methyl 2-chloroquinoxaline-6-carboxylate. This resource is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability and Preventing Degradation

Welcome to the Technical Support Center for methyl 2-chloroquinoxaline-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage, handling, and troubleshooting for this compound. As Senior Application Scientists, we have synthesized technical data and field insights to help you maintain the integrity of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses common questions regarding the stability and handling of methyl 2-chloroquinoxaline-6-carboxylate.

Q1: What are the ideal storage conditions for methyl 2-chloroquinoxaline-6-carboxylate?

A1: To ensure the long-term stability of methyl 2-chloroquinoxaline-6-carboxylate, it is recommended to store the compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Moisture: Keep in a dry, well-ventilated area. Containers should be tightly sealed to prevent moisture ingress. Once opened, containers must be carefully resealed and kept upright.[1]

These conditions are crucial to minimize the risk of hydrolysis and other degradation pathways.

Q2: What are the primary degradation pathways for this compound?

A2: Methyl 2-chloroquinoxaline-6-carboxylate is susceptible to three main degradation pathways: hydrolysis, photolysis, and oxidation.

  • Hydrolysis: The chloro-substituent at the 2-position of the quinoxaline ring is the most likely site for hydrolysis, leading to the formation of methyl 2-hydroxyquinoxaline-6-carboxylate.[2][3] This reaction can be accelerated by acidic or alkaline conditions and elevated temperatures. The ester functional group can also undergo hydrolysis to the corresponding carboxylic acid, particularly under basic conditions.

  • Photolysis: Exposure to light, especially UV radiation, can induce photodegradation. While specific photolytic products for this compound are not extensively documented, related quinoxaline derivatives are known to undergo photodegradation, which can involve the generation of reactive radicals that attack the aromatic ring, potentially leading to hydroxylated byproducts.[2]

  • Oxidation: The quinoxaline ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents. Studies on similar quinoxaline derivatives have shown that oxidation can lead to the formation of pyrazinedicarboxylic acids.

Q3: How can I detect degradation in my sample of methyl 2-chloroquinoxaline-6-carboxylate?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to detect and quantify the parent compound and its degradation products. A suitable HPLC method should be able to separate the active pharmaceutical ingredient (API) from any impurities and degradants. Key indicators of degradation would be the appearance of new peaks in the chromatogram and a corresponding decrease in the peak area of the main compound.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with methyl 2-chloroquinoxaline-6-carboxylate.

Symptom Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a freshly prepared solution. Contamination of solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Prepare a blank sample (solvent only) to inject into the HPLC to rule out solvent contamination.
Partial degradation during sample preparation.Prepare solutions at room temperature or below, if possible. Avoid prolonged exposure to light during sample preparation.
Loss of compound over time in solution. Hydrolysis due to acidic or basic conditions.Buffer the solution to a neutral pH if your experimental conditions allow. If acidic or basic conditions are required, conduct experiments at lower temperatures and for shorter durations.
Photodegradation from ambient light.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Change in the physical appearance of the solid compound (e.g., color change). Degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (2-8°C, inert atmosphere, dry).
Oxidation.Ensure the container is tightly sealed and has been flushed with an inert gas.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of methyl 2-chloroquinoxaline-6-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.

5. Photostability Testing:

  • Expose a solution of the compound to a light source according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples by HPLC at appropriate time points.

Protocol 2: Stability-Indicating HPLC Method

This is a general guideline for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizing Degradation Pathways and Workflows

cluster_storage Ideal Storage cluster_degradation Degradation Pathways Methyl 2-chloroquinoxaline-6-carboxylate Methyl 2-chloroquinoxaline-6-carboxylate Hydrolysis Hydrolysis Methyl 2-chloroquinoxaline-6-carboxylate->Hydrolysis Moisture, pH Photolysis Photolysis Methyl 2-chloroquinoxaline-6-carboxylate->Photolysis Light/UV Oxidation Oxidation Methyl 2-chloroquinoxaline-6-carboxylate->Oxidation Oxygen

Caption: Key factors leading to the degradation of methyl 2-chloroquinoxaline-6-carboxylate.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Perform Forced Degradation Perform Forced Degradation Prepare Stock Solution->Perform Forced Degradation Acid Hydrolysis Acid Hydrolysis Perform Forced Degradation->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Perform Forced Degradation->Base Hydrolysis Oxidation Oxidation Perform Forced Degradation->Oxidation Photolysis Photolysis Perform Forced Degradation->Photolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Photolysis->HPLC Analysis Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants End End Identify Degradants->End

Caption: Workflow for a forced degradation study.

References

Sources

Troubleshooting

Overcoming steric hindrance in methyl 2-chloroquinoxaline-6-carboxylate functionalization

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with methyl 2-chloroquinoxaline-6-carboxylate (CAS: 2090584-49-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with methyl 2-chloroquinoxaline-6-carboxylate (CAS: 2090584-49-7).

While the C6-carboxylate group electronically activates the C2-chloride for nucleophilic aromatic substitution (SNAr) and cross-coupling, the unique geometry of the quinoxaline core often results in severe steric hindrance when reacting with bulky nucleophiles or ortho-substituted coupling partners. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these steric barriers without compromising the sensitive C6-ester functionality.

Part 1: Troubleshooting Steric Hindrance (FAQs)

Q: Why do bulky secondary amines fail to substitute the C2-chloride via standard SNAr, despite the activating C6-carboxylate? A: The failure is rooted in the transition state geometry. While the C6-ester increases the overall electrophilicity of the quinoxaline core, bulky amines (e.g., 2,6-disubstituted anilines or diisopropylamine) experience severe steric repulsion with the adjacent N1 lone pair and the C3 proton during the formation of the Meisenheimer complex. To overcome this, you must bypass SNAr and utilize transition-metal catalysis (Buchwald-Hartwig amination) using bulky N-heterocyclic carbene (NHC) ligands (like SIPr) or specialized monophosphines[1].

Q: How can I optimize the Suzuki-Miyaura cross-coupling of this scaffold with ortho-substituted arylboronic acids? A: Ortho-substituents on the boronic acid drastically slow down the transmetalation step in the catalytic cycle. If transmetalation is slower than protodeboronation, your yield will plummet. Using highly active monophosphine-based Pd catalysts facilitates the coupling of sterically hindered aryl boronic acids with 2-chloroquinoxalines[2]. Switching to an anhydrous solvent system (e.g., n-Butanol) also suppresses the protodeboronation side-reaction.

Q: How can I prevent the hydrolysis of the C6-methyl ester when forcing conditions are required for hindered coupling partners? A: High temperatures (e.g., 100°C) combined with strong bases (e.g., KOH, NaOtBu) will rapidly hydrolyze the C6-methyl ester into a carboxylic acid. To preserve the ester, you must lower the activation energy of the reductive elimination step so the reaction can proceed at room temperature. This is achieved using highly sterically demanding catalysts like Pd/PTABS or (SIPr)Ph2Pd(cin)Cl, which force the intermediate into a geometry that accelerates product release at 25°C[1][3].

Part 2: Quantitative Benchmarks for Bulky Amination

The following table synthesizes optimization data for the Buchwald-Hartwig amination of methyl 2-chloroquinoxaline-6-carboxylate with the sterically hindered 2,6-dimethylaniline. Note the inverse relationship between ligand steric bulk and the required reaction temperature.

Catalyst / Ligand SystemBaseSolventTemp (°C)Time (h)Ester Intact?Yield (%)
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene10024No (Hydrolyzed)<10
Pd(OAc)₂ / XPhosNaOtBuToluene8012Partial45
Pd / PTABS[3]KOHH₂O/ACN254Yes88
(SIPr)Ph₂Pd(cin)Cl[1]KOtBuTHF256Yes92

Part 3: Mechanistic Workflows & Logical Relationships

To assist in your experimental design, consult the following decision matrix and catalytic cycle diagrams.

DecisionMatrix Start Target: Functionalize C2 of Methyl 2-chloroquinoxaline-6-carboxylate CheckNuc Is the nucleophile/coupling partner sterically hindered? Start->CheckNuc HinderedNo No (e.g., primary amines, unhindered boronic acids) CheckNuc->HinderedNo  No HinderedYes Yes (e.g., 2,6-disubstituted anilines, ortho-aryl boronic acids) CheckNuc->HinderedYes  Yes SNAr Standard SNAr or Standard Pd Catalysis (e.g., Pd(PPh3)4, K2CO3, 80°C) HinderedNo->SNAr EsterCheck Does the reaction require high temp / strong base (Risk of C6-ester hydrolysis)? HinderedYes->EsterCheck HighRisk Yes (High Risk) EsterCheck->HighRisk LowRisk No (Low Risk) EsterCheck->LowRisk RT_Cat Use RT Catalysts: (SIPr)Ph2Pd(cin)Cl or Pd/PTABS Preserves C6-ester at 25°C HighRisk->RT_Cat Bulky_Cat Use Bulky Ligands: XPhos, RuPhos, or Monophosphines (100°C) LowRisk->Bulky_Cat

Decision matrix for overcoming steric hindrance while preserving the C6-ester.

CatalyticCycle Precat Precatalyst (SIPr)Ph2Pd(cin)Cl Active Active Pd(0) Species [Pd(SIPr)] Precat->Active Activation (Base) OxAdd Oxidative Addition (Fast at C2-Cl) Active->OxAdd + Quinoxaline TransMet Amine Coordination & Deprotonation OxAdd->TransMet + Bulky Amine RedElim Reductive Elimination (Accelerated by SIPr bulk) TransMet->RedElim RedElim->Active Catalyst Regeneration Product C2-Aminated Quinoxaline RedElim->Product Product Release

Catalytic cycle of Pd-NHC mediated Buchwald-Hartwig amination.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Room-Temperature Buchwald-Hartwig Amination

Objective: Couple a sterically hindered amine (e.g., 2,6-dimethylaniline) to the C2 position without hydrolyzing the C6-methyl ester. Causality: Using (SIPr)Ph₂Pd(cin)Cl provides extreme steric bulk that accelerates reductive elimination, allowing the reaction to proceed at 25°C, thereby preserving the base-sensitive methyl ester[1].

Step 1: Catalyst Activation In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with (SIPr)Ph₂Pd(cin)Cl (0.5 mol%), KOtBu (1.2 equiv), and anhydrous THF (0.2 M). Self-Validation Checkpoint: Stir for 10 minutes. The solution must transition from a pale yellow suspension to a deep red/brown homogeneous solution. This color change confirms the successful generation of the active[Pd(SIPr)] species. If the solution remains pale, the KOtBu may be degraded (wet); discard and restart.

Step 2: Substrate Addition Add methyl 2-chloroquinoxaline-6-carboxylate (1.0 equiv) and 2,6-dimethylaniline (1.1 equiv). Seal the tube and remove it from the glovebox.

Step 3: Reaction Monitoring Stir at 25°C for 6 hours. Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent blue spot under 365 nm UV (Rf ~0.4), indicating the extended conjugation of the aminated product. The absence of a baseline spot (Rf = 0.0) confirms the C6-ester has not hydrolyzed to the carboxylic acid.

Step 4: Workup and Isolation Quench with saturated aqueous NH₄Cl to neutralize residual base. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Ortho-Substituted Boronic Acids

Objective: Overcome steric hindrance during transmetalation to install a bulky aryl group at C2. Causality: Unactivated heteroaryl chlorides are challenging coupling partners. Utilizing a highly active monophosphine-based Pd catalyst system prevents catalyst poisoning by the quinoxaline nitrogens and facilitates the transmetalation of hindered boronic acids[2].

Step 1: Reagent Preparation Charge a vial with Pd(OAc)₂ (1.0 mol%), a bulky monophosphine ligand (e.g., XPhos, 2.0 mol%), methyl 2-chloroquinoxaline-6-carboxylate (1.0 equiv), and the ortho-substituted arylboronic acid (1.5 equiv).

Step 2: Solvent and Base Addition Add anhydrous n-Butanol (0.3 M) and anhydrous K₃PO₄ (2.0 equiv). Causality: n-Butanol is chosen over aqueous solvent mixtures to prevent the competitive protodeboronation of the sterically hindered boronic acid and to avoid ester hydrolysis[2].

Step 3: Reaction and Self-Validation Heat to 90°C for 12 hours under an inert atmosphere. Self-Validation Checkpoint: Perform GC-MS analysis of a crude aliquot. You should observe the product mass (M+). Crucially, check for the presence of the homocoupled boronic acid (Ar-Ar) or the deboronated arene (Ar-H). If Ar-H exceeds 10% relative area, transmetalation is too slow; verify the rigorous exclusion of water from the K₃PO₄ base and ensure the solvent is strictly anhydrous.

Step 4: Purification Filter through a pad of Celite to remove palladium black and phosphate salts. Concentrate the filtrate and purify via silica gel chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 2-Chloroquinoxaline-6-carboxylate and 2-Bromoquinoxaline-6-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of modern drug discovery and materials science, quinoxaline scaffolds are of paramount importance, serving as the core of numerous biologically active compounds and functional materials.[1] The strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, quinoxaline scaffolds are of paramount importance, serving as the core of numerous biologically active compounds and functional materials.[1] The strategic functionalization of this privileged heterocycle is key to tuning its properties. This guide provides an in-depth technical comparison of two common building blocks: methyl 2-chloroquinoxaline-6-carboxylate and methyl 2-bromoquinoxaline-6-carboxylate . We will explore their relative reactivity in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is grounded in fundamental chemical principles and supported by illustrative experimental data from analogous systems to provide actionable insights for researchers, scientists, and drug development professionals.

The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energies

The reactivity of an aryl or heteroaryl halide in palladium-catalyzed cross-coupling is primarily dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[2] The energy required to cleave this bond is a critical factor, with weaker bonds generally leading to faster reactions under milder conditions. The established trend for C-X bond dissociation energies (BDE) is C-I > C-Br > C-Cl.

BondApproximate Bond Dissociation Energy (kJ/mol)
C-Cl~339
C-Br~276

This significant difference in bond strength is the fundamental reason why aryl bromides are typically more reactive than their corresponding chlorides.[2] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond. For N-heterocycles like quinoxalines, the electron-deficient nature of the pyrazine ring can further influence the reactivity of the C-X bond at the 2-position.

Suzuki-Miyaura Coupling: A Tale of Two Halides

General Reactivity Trend: 2-Bromoquinoxaline > 2-Chloroquinoxaline

For a hypothetical Suzuki-Miyaura coupling with phenylboronic acid, we can anticipate the following:

  • Methyl 2-bromoquinoxaline-6-carboxylate is expected to react under milder conditions, likely requiring lower catalyst loadings, lower temperatures, and shorter reaction times to achieve high yields.

  • Methyl 2-chloroquinoxaline-6-carboxylate , due to the stronger C-Cl bond, will necessitate more forcing conditions. This typically involves the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos), higher temperatures, and potentially longer reaction times to achieve comparable yields.[3]

Representative Experimental Data: Suzuki-Miyaura Coupling of 2-Halopyridines

The following table, adapted from literature on 2-halopyridines, illustrates the typical differences in reaction conditions and yields that can be expected when comparing a bromo- and a chloro-substituted N-heterocycle.

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O90 / 4~95
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100 / 12~90

This data is illustrative and based on analogous systems.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol can be adapted to compare the reactivity of methyl 2-chloroquinoxaline-6-carboxylate and methyl 2-bromoquinoxaline-6-carboxylate.

Diagram of the Suzuki-Miyaura Coupling Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants reactants Quinoxaline Halide Boronic Acid Base Catalyst Ligand solvent Add Solvent reactants->solvent degas Degas Mixture solvent->degas heat Heat & Stir degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify end end purify->end Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 2-haloquinoxaline-6-carboxylate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromide, Pd₂(dba)₃ for chloride) (2-5 mol%)

  • Ligand (if required, e.g., XPhos for chloride) (4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., Toluene/H₂O, 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk tube, add the methyl 2-haloquinoxaline-6-carboxylate, arylboronic acid, palladium catalyst, ligand (if using), and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4] The reactivity difference between the chloro and bromo quinoxalines is also pronounced in this transformation.

General Reactivity Trend: 2-Bromoquinoxaline > 2-Chloroquinoxaline

  • Methyl 2-bromoquinoxaline-6-carboxylate will likely undergo amination under more standard Buchwald-Hartwig conditions, possibly with a wider range of amine coupling partners and at lower temperatures.

  • Methyl 2-chloroquinoxaline-6-carboxylate will again require more specialized and highly active catalyst systems. The use of bulky, electron-rich biarylphosphine ligands is often essential to facilitate the challenging oxidative addition of the C-Cl bond.[5]

Representative Experimental Data: Buchwald-Hartwig Amination of 2-Halobenzimidazoles

The following data for a related heterocyclic system, 2-halobenzimidazoles, provides a reasonable expectation for the relative reactivity of the quinoxaline substrates.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromobenzimidazoleAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110 / 8~85
2-ChlorobenzimidazoleAnilinePd₂(dba)₃ / RuPhosNaOtBuToluene110 / 16~70

This data is illustrative and based on analogous systems.[6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of the haloquinoxaline esters.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

pd0 Pd(0)L_n pd2_complex [Ar-Pd(II)(X)L_n] pd0->pd2_complex Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)(NHR'R'')L_n]^+X^- pd2_complex->pd2_amine Amine Coordination (+ HNR'R'') pd2_amido [Ar-Pd(II)(NR'R'')L_n] pd2_amine->pd2_amido Deprotonation (- HBX) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • Methyl 2-haloquinoxaline-6-carboxylate (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., Xantphos or RuPhos) (4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu) (1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the methyl 2-haloquinoxaline-6-carboxylate, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic and heteroaromatic rings.[7] The established reactivity trend holds true here as well.

General Reactivity Trend: 2-Bromoquinoxaline > 2-Chloroquinoxaline

  • Methyl 2-bromoquinoxaline-6-carboxylate is expected to undergo Sonogashira coupling under standard conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.

  • Methyl 2-chloroquinoxaline-6-carboxylate will likely require more specialized, copper-free conditions or the use of highly active catalyst systems to achieve efficient coupling, as the oxidative addition of the C-Cl bond is particularly challenging in this reaction.[8]

Representative Experimental Data: Sonogashira Coupling of Aryl Halides

The following table presents typical conditions for the Sonogashira coupling of a generic aryl bromide versus an aryl chloride, highlighting the need for more forcing conditions for the latter.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
Aryl BromidePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65 / 6>90
Aryl ChloridePhenylacetylenePd(OAc)₂ / SPhosCs₂CO₃Toluene110 / 24~85

This data is illustrative and based on general literature procedures.

Experimental Protocol: Sonogashira Coupling

The following protocol is a general procedure for the Sonogashira coupling of the bromo-derivative. Modifications, such as the use of a more advanced ligand and higher temperatures, would be necessary for the chloro-analogue.

Diagram of the Sonogashira Coupling Reaction:

start Combine Quinoxaline Halide, Alkyne, Catalysts, & Base solvent Add Degassed Solvent start->solvent reaction Heat & Stir under Inert Atmosphere solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Alkynyl-Quinoxaline Product purify->product

Caption: A simplified workflow for the Sonogashira coupling reaction.

Materials:

  • Methyl 2-bromoquinoxaline-6-carboxylate (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Amine base (e.g., Et₃N or DIPA) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the methyl 2-bromoquinoxaline-6-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion and Practical Considerations

The choice between methyl 2-chloroquinoxaline-6-carboxylate and its bromo-counterpart is a classic trade-off between reactivity and cost/availability.

  • Methyl 2-bromoquinoxaline-6-carboxylate offers higher reactivity, enabling access to a wider range of derivatives under milder conditions. This makes it the preferred substrate for sensitive molecules or when rapid diversification is required.

  • Methyl 2-chloroquinoxaline-6-carboxylate is often more cost-effective and readily available, making it an attractive starting material for large-scale synthesis. However, its lower reactivity necessitates more rigorous reaction development and the use of specialized, often more expensive, catalyst systems.

For drug development professionals and researchers, a thorough understanding of these reactivity differences is crucial for efficient and successful synthesis campaigns. While the bromo-derivative provides a more straightforward path for initial library synthesis and proof-of-concept studies, the development of robust protocols for the chloro-analogue can offer significant economic advantages in later stages of development.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Wikipedia. (2023).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. BenchChem.
  • ChemicalBook. (n.d.).
  • Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(38), 14116-14119.
  • Dunn, J., et al. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Srinivas, K., et al. (2017).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1079-1090.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem.
  • Lipshutz, B. H., & Ghorai, S. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3064-3072.
  • Al-Zoubi, R. M., & Marion, O. (2011). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. European Journal of Organic Chemistry, 2011(32), 6463-6473.
  • Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Saha, A., et al. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(16), 4562-4610.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1060-1067.
  • Wan, J.-P., & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Narsaiah, T. B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Niwa, T., & Uetake, Y. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Benzerka, S., et al. (2012). 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
  • Fluorochem. (n.d.).
  • Bolm, C., & Hildebrand, J. P. (2000). Iron-Catalyzed Sonogashira-Type Reactions. Organic Letters, 2(8), 1057-1059.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Stokes, B. J., et al. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408-11411.
  • Moseley, J. D., & Spencer, J. (2009). An operationally simple sonogashira reaction for an undergraduate organic chemistry laboratory class.
  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727.
  • Cerdán, S., et al. (2017). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv.
  • Vo, C.-V., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28219-28224.
  • Chen, Y., et al. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 11(12), 973-981.
  • BenchChem. (2025).
  • Osorio-Vargas, P., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. The Journal of Organic Chemistry, 87(12), 8031-8040.
  • El-Sayed, N. N. E., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(18), 17691-17703.
  • Vo, C.-V., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28219-28224.
  • Meth-Cohn, O. (2017). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for Quantifying Methyl 2-Chloroquinoxaline-6-Carboxylate Purity: A Comparative Guide

Methyl 2-chloroquinoxaline-6-carboxylate (CAS: 2090584-49-7) is a highly versatile heterocyclic intermediate utilized in the synthesis of kinase inhibitors and other targeted therapeutics . Ensuring the absolute purity o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-chloroquinoxaline-6-carboxylate (CAS: 2090584-49-7) is a highly versatile heterocyclic intermediate utilized in the synthesis of kinase inhibitors and other targeted therapeutics . Ensuring the absolute purity of this starting material is critical. Trace positional isomers (such as the 3-chloro variant) or hydrolysis byproducts can drastically alter downstream coupling efficiencies and compromise the pharmacological profile of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, High-Performance Liquid Chromatography (HPLC) method validation framework. By objectively comparing stationary phase chemistries, we establish the most robust quantification strategy for quinoxaline derivatives.

Methodological Rationale: The Causality of Column Selection

Standard pharmaceutical purity assessments often default to C18 reverse-phase columns. However, quinoxaline derivatives present unique chromatographic challenges that require a more deliberate approach to stationary phase selection .

The Silanol Effect: The nitrogen atoms in the pyrazine ring of the quinoxaline core are prone to secondary interactions with residual silanols on the silica column support, which manifests as severe peak tailing. To mitigate this, we employ an acidic mobile phase modifier (0.1% Formic acid, pH ~2.7) to ensure complete protonation and neutralization of the silica surface.

Electronic Selectivity ( π−π Interactions): The electron-withdrawing chloro and methyl carboxylate groups create a highly electron-deficient aromatic system. While a standard C18 column relies purely on dispersive van der Waals forces (hydrophobic partitioning), a Biphenyl stationary phase introduces orthogonal π−π electron-donor/acceptor interactions. This mechanism is highly sensitive to the electronic distribution of the analyte, enabling superior baseline resolution between methyl 2-chloroquinoxaline-6-carboxylate and its structurally similar positional isomers .

Column_Selectivity Analyte Methyl 2-chloroquinoxaline- 6-carboxylate C18 C18 Column (Dispersive Forces) Analyte->C18 Hydrophobic Partitioning Biphenyl Biphenyl Column (π-π Interactions) Analyte->Biphenyl Electron Acceptor/ Donor Res1 Poor Isomer Resolution (Rs < 1.5) C18->Res1 Res2 Excellent Resolution (Rs > 2.0) Biphenyl->Res2

Logical relationship between stationary phase chemistry and isomer resolution.

Comparative Performance Data

To empirically validate this rationale, we compared three column chemistries (C18, Phenyl-Hexyl, and Biphenyl) under identical gradient conditions. The critical pair defined for resolution ( Rs​ ) was the active compound and its primary synthesis byproduct, 2-hydroxyquinoxaline-6-carboxylic acid.

Table 1: Chromatographic Performance Comparison (Critical Pair Resolution)

Column ChemistryRetention Time (min)Theoretical Plates ( N )Tailing Factor ( Tf​ )Resolution ( Rs​ )Conclusion
C18 (Alkyl)6.48,5001.651.2Fail (Co-elution risks)
Phenyl-Hexyl 7.110,2001.301.8Pass (Acceptable)
Biphenyl 8.314,5001.053.4Optimal (Baseline separation)

Data demonstrates that the Biphenyl phase provides a 183% increase in resolution over C18, proving essential for accurate purity quantification.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, the following protocol integrates System Suitability Testing (SST) as a self-validating gateway. The system must prove its own analytical readiness before any batch analysis occurs.

Step 1: Reagents and Materials Preparation
  • Procure Methyl 2-chloroquinoxaline-6-carboxylate reference standard (≥99.0% purity).

  • Prepare Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Prepare Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Install a Biphenyl Column (150 x 4.6 mm, 3.5 µm) into the HPLC system.

Step 2: Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Acetonitrile (Yields 1.0 mg/mL).

  • Working Solutions: Dilute the stock with a 50:50 Water:Acetonitrile diluent to achieve the target calibration range (e.g., 5–150 µg/mL). Filter all solutions through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (optimal absorbance for the quinoxaline chromophore).

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-15 min (20% B for re-equilibration).

Step 4: System Suitability Testing (SST) - The Validation Gateway

Before analyzing unknown samples, inject the 50 µg/mL standard five consecutive times. Proceed to sample analysis ONLY if the system meets the following criteria:

  • Precision: %RSD of peak area is ≤1.5% .

  • Peak Symmetry: Tailing factor ( Tf​ ) is ≤1.5 .

  • Efficiency: Theoretical plates ( N ) are ≥10,000 .

Validation_Workflow Dev 1. Method Development (Biphenyl Column Selection) SST 2. System Suitability Test (Self-Validating Gateway) Dev->SST Spec 3. Specificity Testing (Forced Degradation) SST->Spec Lin 4. Linearity & Range (ICH Q2(R2) Compliance) Spec->Lin Acc 5. Accuracy & Precision (Recovery & Repeatability) Lin->Acc Sens 6. LOD & LOQ Determination Acc->Sens

Workflow for HPLC method validation following ICH Q2(R2) guidelines.

Method Validation Summary (ICH Q2(R2) Compliance)

Following the successful SST gateway, the method was subjected to full validation per the latest ICH Q2(R2) guidelines. The optimized Biphenyl method demonstrated exceptional linearity, precision, and sensitivity.

Table 2: ICH Q2(R2) Validation Parameters (Biphenyl Column)

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity Range 5 - 150 µg/mLFit for intended purpose
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise ≥3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise ≥10:1
Accuracy (% Recovery) 99.2% - 100.8%98.0% - 102.0%
Method Precision (Intra-day) 0.8% RSD ≤2.0% RSD

Conclusion

For the purity quantification of methyl 2-chloroquinoxaline-6-carboxylate, relying on standard C18 chemistry yields sub-optimal resolution and peak shape due to the compound's unique electronic and structural properties. By transitioning to a Biphenyl stationary phase and employing a low-pH mobile phase, analysts can leverage π−π interactions to achieve baseline resolution of critical isomers. Implementing this self-validating, ICH-compliant framework ensures absolute confidence in intermediate purity before advancing to complex API synthesis.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." EMA Scientific Guidelines. Available at: [Link]

  • MDPI. "Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches." MDPI Open Access Journals. Available at: [Link]

Validation

A Comparative Guide to Leaving Group Efficiency in Methyl Quinoxaline-6-carboxylate Isomers for SNAr Reactions

Abstract Quinoxaline scaffolds are a cornerstone in medicinal chemistry, valued for their wide range of biological activities.[1][2][3] The functionalization of the quinoxaline core, often accomplished via Nucleophilic A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Quinoxaline scaffolds are a cornerstone in medicinal chemistry, valued for their wide range of biological activities.[1][2][3] The functionalization of the quinoxaline core, often accomplished via Nucleophilic Aromatic Substitution (SNAr), is a critical step in the synthesis of novel therapeutic agents.[2][3][4] This guide provides a technical comparison of the leaving group efficiency of chlorine atoms at various positions on the methyl quinoxaline-6-carboxylate scaffold. We will explore the mechanistic principles governing this reactivity, present a detailed experimental protocol for a comparative kinetic analysis, and discuss the profound implications of substituent positioning on reaction outcomes, offering actionable insights for researchers in drug development.

Mechanistic Overview: The SNAr Pathway in Quinoxalines

Nucleophilic Aromatic Substitution (SNAr) is the primary mechanism for the functionalization of halogenated quinoxalines.[2][4] Unlike SN1 or SN2 reactions, the SNAr pathway does not occur in a single step. It is a two-step addition-elimination process.[5][6]

  • Nucleophilic Addition: The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine).[6][7] This step is typically the rate-determining step of the reaction.[5] It disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]

  • Elimination & Aromatization: The aromaticity is then restored in the second step by the expulsion of the leaving group.[6]

The stability of the Meisenheimer complex is paramount to the reaction rate. Electron-withdrawing groups (EWGs) on the aromatic ring, particularly those positioned ortho or para to the leaving group, significantly accelerate the reaction by stabilizing the negative charge of the intermediate through resonance and inductive effects.[5][6][7]

In the context of quinoxalines, the two nitrogen atoms of the pyrazine ring act as powerful activating groups.[5] They withdraw electron density from the ring system, making the carbons, especially at the C2 and C3 positions, highly electrophilic and susceptible to nucleophilic attack.[3]

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Stock Solutions: 1. Isomer (A, B, or C) in DMSO 2. Piperidine in DMSO 3. Internal Standard (IS) in DMSO B Equilibrate solutions to reaction temperature (e.g., 50°C) A->B C Initiate Reaction: Mix Isomer and Piperidine solutions B->C D Take Aliquots at Timed Intervals (t=0, 5, 10, 20, 40, 60 min) C->D E Quench Aliquot: Add to vial containing acidified methanol & IS D->E F Analyze Quenched Samples by HPLC E->F G Determine [Isomer] vs. Time using IS for normalization F->G H Plot ln([Isomer]) vs. Time G->H I Calculate Pseudo-First-Order Rate Constant (k_obs) from slope H->I J Calculate Second-Order Rate Constant: k₂ = k_obs / [Piperidine] I->J

Sources

Comparative

A Comparative Guide to Purity Validation of Methyl 2-chloroquinoxaline-6-carboxylate: The Ascendancy of Quantitative NMR

In the landscape of pharmaceutical development, the precise characterization and purity assessment of active pharmaceutical ingredients (APIs) and key intermediates are non-negotiable. The purity of a compound directly i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise characterization and purity assessment of active pharmaceutical ingredients (APIs) and key intermediates are non-negotiable. The purity of a compound directly impacts its safety, efficacy, and stability. Methyl 2-chloroquinoxaline-6-carboxylate, a vital building block in the synthesis of various therapeutic agents, serves as an exemplary case for evaluating the rigor of analytical methodologies.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for the purity determination of this critical intermediate. We will delve into the causality behind experimental choices, present validating data, and offer a transparent assessment of each method's strengths and limitations.

The Gold Standard: Quantitative ¹H NMR (qNMR)

Quantitative NMR has emerged as a powerful, primary analytical method for purity assessment.[1][2] Its fundamental principle is elegantly direct: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This allows for the determination of purity without the need for a specific reference standard of the analyte itself, establishing it as a primary ratio method.[5]

The 'Why': Causality in qNMR Experimental Design

A robust qNMR method is not merely a set of parameters but a system designed for accuracy, where each choice is a deliberate step to mitigate potential errors. The process can be visualized as a self-validating workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh 1. Metrological Weighing (Analyte & Internal Standard) dissolve 2. Homogeneous Dissolution (in Deuterated Solvent) weigh->dissolve Minimize weighing uncertainty weigh->dissolve params 3. Parameter Optimization (d1, 90° pulse, aq) acquire 4. Spectrum Acquisition dissolve->acquire params->acquire Ensure full relaxation & S/N process 5. Phasing & Baseline Correction acquire->process integrate 6. Signal Integration process->integrate Manual, careful adjustment calculate 7. Purity Calculation integrate->calculate

Caption: The qNMR workflow, emphasizing critical control points for accuracy.

Experimental Protocol: ¹H qNMR Purity of Methyl 2-chloroquinoxaline-6-carboxylate

1. Rationale for Component Selection:

  • Analyte: Methyl 2-chloroquinoxaline-6-carboxylate (FW: 222.63 g/mol ).

  • Internal Standard (IS): Maleic acid (FW: 116.07 g/mol , Purity ≥ 99.5%).

    • Causality: Maleic acid is chosen for its high purity, stability, and excellent solubility in DMSO-d₆.[6] Its single, sharp proton signal (~6.3 ppm) is in a clear region of the spectrum, well-separated from the aromatic and methyl signals of the quinoxaline analyte, preventing peak overlap which is critical for accurate integration.[7][8]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for a wide range of organic compounds, ensuring complete dissolution of both the analyte and the internal standard, which is a prerequisite for a homogeneous sample and sharp, symmetrical NMR signals.[4][6]

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of methyl 2-chloroquinoxaline-6-carboxylate into a clean, dry vial using a calibrated microbalance. Record the weight precisely. Weighing is often the largest source of error, so meticulousness is paramount.[2]

  • Accurately weigh approximately 5 mg of maleic acid (Internal Standard) into the same vial. Record the weight precisely. A 1:1 signal intensity ratio is ideal for integration accuracy.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing. A clear, homogeneous solution is mandatory.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition (600 MHz Spectrometer):

  • Insert the sample into the spectrometer and allow it to thermally equilibrate.

  • Lock onto the deuterium signal of DMSO-d₆ and perform shimming to optimize magnetic field homogeneity.

  • Determine T₁ Relaxation Time: Use an inversion-recovery pulse sequence to measure the spin-lattice relaxation time (T₁) for the slowest-relaxing proton of interest (both analyte and IS). This step is critical for accuracy. Let's assume the longest measured T₁ is 3.5 seconds.

  • Set Acquisition Parameters:

    • Pulse Program: A simple 90° pulse-acquire sequence (e.g., 'zg' in Bruker terminology). A 90° pulse ensures maximum signal excitation.[4]

    • Relaxation Delay (d1): Set to ≥ 5x the longest T₁ (e.g., 5 * 3.5s = 17.5s). This ensures >99% of the magnetization has returned to equilibrium, making the signal integral directly proportional to the number of protons.[4][8]

    • Acquisition Time (aq): ≥ 3 seconds. This allows the Free Induction Decay (FID) to decay fully, preventing truncation that can cause spectral artifacts.[4][9]

    • Number of Scans (NS): 16-64 scans, to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals to be integrated.

4. Data Processing and Purity Calculation:

  • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve S/N without significantly distorting the peak shape.

  • Perform manual phase correction and baseline correction across the entire spectrum. Automated routines can introduce significant errors in integration.[4]

  • Integrate the well-resolved singlet from the methyl ester protons of the analyte (~4.0 ppm, 3H) and the singlet from the vinylic protons of maleic acid (~6.3 ppm, 2H).

  • Calculate the purity using the following equation[4][5]:

    Purity (w/w %) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass weighed

    • P = Purity of the internal standard

Alternative Purity Assessment Methodologies

While qNMR offers direct and highly accurate quantification, other techniques are routinely employed in the pharmaceutical industry. Each operates on a different principle, providing complementary, though often less direct, information.[10][11]

Comparative_Workflow cluster_methods Analytical Methodologies cluster_results Purity Results Sample Test Sample: Methyl 2-chloroquinoxaline-6-carboxylate qNMR qNMR Sample->qNMR HPLC HPLC-UV Sample->HPLC GC GC-FID Sample->GC DSC DSC Sample->DSC qNMR_Res Absolute Molar Ratio (Primary Method) qNMR->qNMR_Res HPLC_Res Area Percent (Relative to Chromophore) HPLC->HPLC_Res GC_Res Area Percent (Relative to FID Response) GC->GC_Res DSC_Res Mole Percent (Based on Melting) DSC->DSC_Res Assessment Final Purity Assessment & Method Comparison qNMR_Res->Assessment HPLC_Res->Assessment GC_Res->Assessment DSC_Res->Assessment

Caption: Comparative workflow for orthogonal purity validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of purity analysis in quality control labs, separating compounds based on their differential partitioning between a stationary and a mobile phase.

  • Principle: Separation by polarity. Purity is typically determined by area percent, assuming all impurities have a similar response factor at the chosen UV wavelength. This assumption is a key limitation.

  • Experimental Protocol:

    • Instrumentation: HPLC with a Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA monitoring at 254 nm.

    • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is ideal for volatile and thermally stable compounds, offering high resolution and robust detection.[12][13]

  • Principle: Separation by boiling point and polarity. The Flame Ionization Detector (FID) combusts organic compounds, generating a current proportional to the mass of carbon atoms, making it a "carbon counter."

  • Experimental Protocol:

    • Instrumentation: Gas Chromatograph with FID.

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Injector Temp: 280 °C.

    • Detector Temp: 300 °C.

    • Oven Program: 100 °C hold for 1 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium or Hydrogen.

    • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of Dichloromethane.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can determine the purity of highly crystalline, stable compounds without the need for solvents or standards.[10][14]

  • Principle: Based on the Van't Hoff equation, which describes the melting point depression of a substance due to the presence of soluble impurities.[14] It is considered an absolute method for suitable candidates.

  • Limitations: The method is unsuitable if the compound decomposes upon melting, exhibits polymorphism, or if impurities are insoluble in the melt.[10]

  • Experimental Protocol:

    • Instrumentation: Differential Scanning Calorimeter.

    • Sample Pan: Hermetically sealed aluminum pans.

    • Sample Mass: 1-3 mg.

    • Heating Rate: A slow rate, typically 0.5-1.0 K/min, is used to maintain thermal equilibrium.[14]

    • Atmosphere: Inert (Nitrogen).

    • Analysis: Purity is calculated automatically by the instrument software based on the shape of the melting endotherm.

Comparative Data Analysis

The following table summarizes hypothetical but realistic purity results for a single batch of methyl 2-chloroquinoxaline-6-carboxylate, analyzed in triplicate by each method.

Table 1: Purity Determination Results

Analytical MethodPrinciple of QuantitationMean Purity (w/w %)*Precision (RSD, %)
¹H qNMR Absolute Molar Ratio (Primary)99.6%0.15%
HPLC-UV Relative Area % (UV Response)99.7%0.28%
GC-FID Relative Area % (FID Response)99.5%0.35%
DSC Mole % (Melting Point Depression)99.8 mol%0.11%

*Note: DSC provides purity in mole percent, which is often very close to weight percent for impurities with similar molecular weights.

Table 2: Head-to-Head Comparison of Analytical Techniques

FeatureqNMRHPLC-UVGC-FIDDSC
Quantitation Basis Primary ratio method ; independent of analyte reference standard.Relative method ; requires response factor assumptions or analyte standard.Relative method ; response is proportional to carbon content.Absolute method ; based on a thermodynamic property.
Selectivity High; based on unique chemical shifts of protons.Moderate to High; based on chromatographic separation.Very High; based on high-resolution gas-phase separation.Low; cannot distinguish between different impurities.
Sample Throughput Moderate (15-30 min/sample).High (10-20 min/sample).High (15-25 min/sample).Low (1-2 hours/sample).
Key Advantage Universal detector, structural confirmation, high accuracy without analyte standard.Robust, widely available, excellent for non-volatile compounds.High efficiency, robust detection for volatile compounds.Absolute method for highly pure, crystalline solids.
Key Disadvantage Requires high-field magnet, sensitive to acquisition parameters.Purity by area % assumes equal response factors for all components.Limited to thermally stable and volatile compounds.Only for crystalline compounds that don't decompose on melting.

Conclusion and Recommendation

For the definitive purity assignment of a reference standard or a critical intermediate like methyl 2-chloroquinoxaline-6-carboxylate, Quantitative NMR stands out as the superior methodology . Its status as a primary ratio method, as recognized by pharmacopeias like the USP, eliminates the systemic uncertainty associated with the need for an identical, perfectly pure reference material of the analyte.[5][15][16] It provides a direct, traceable measurement of purity with high precision and accuracy, while simultaneously confirming the structure of the main component.

While techniques like HPLC and GC are invaluable for routine quality control and for profiling specific impurities, their reliance on relative area percent makes them secondary methods for absolute purity assignment. DSC provides an excellent orthogonal confirmation for highly crystalline materials but lacks the universality and specificity of qNMR.

Therefore, a robust validation strategy should leverage qNMR as the primary method for assigning an accurate purity value. HPLC and/or GC should be employed as complementary techniques to ensure no non-proton-bearing or chromatographically-challenging impurities are missed, thereby providing a comprehensive and scientifically sound purity profile.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • Gao, F., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
  • Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing.
  • Gao, F., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. (2014). PubMed.
  • Mahajan, S., & Singh, I. P. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025).
  • Miura, T., et al. (2021).
  • A Guide to Quantit
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (2025).
  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026).
  • Purity Analysis of Hexadecanenitrile: A Comparative Guide to GC-FID and Altern
  • Gas Chromatography (GC) – Flame Ionization Detection (FID). (n.d.). Jordi Labs.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Technology Networks.
  • A Guide to Quantit
  • HPLC UV detection. (2018). Element Lab Solutions.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL.
  • Quantitative NMR Spectroscopy. (2020). University of Zurich.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • Quantitative NMR Spectroscopy. (2022). Acanthus Research.
  • NMR General Chapters and Best Practices for Compliance. (n.d.). USP.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. (n.d.). Sigma-Aldrich.

Sources

Validation

Benchmarking catalytic efficiency using methyl 2-chloroquinoxaline-6-carboxylate as a standard substrate

A Researcher's Guide to Benchmarking Catalytic Efficiency with Methyl 2-Chloroquinoxaline-6-carboxylate In the dynamic landscape of drug discovery and development, the precise evaluation of catalytic process efficiency i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Benchmarking Catalytic Efficiency with Methyl 2-Chloroquinoxaline-6-carboxylate

In the dynamic landscape of drug discovery and development, the precise evaluation of catalytic process efficiency is paramount. The ability to reliably compare the performance of different catalysts is not merely an academic exercise; it is a critical factor in accelerating the synthesis of novel chemical entities and optimizing pharmaceutical production. This guide introduces methyl 2-chloroquinoxaline-6-carboxylate as a standardized substrate for benchmarking the efficiency of catalytic systems, particularly in the context of cross-coupling reactions which are foundational in modern medicinal chemistry.

The imperative for standardized benchmarking practices is a community-driven effort to ensure reproducible, fair, and relevant assessments of catalyst performance.[1][2] Key metrics in catalysis science include activity, selectivity, and the catalyst's deactivation profile, all of which enable robust comparisons between new and established catalytic systems.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for utilizing methyl 2-chloroquinoxaline-6-carboxylate as a tool to achieve these goals.

The Role of a Standard Substrate in Unbiased Evaluation

The selection of a substrate is a critical yet often overlooked variable in the quest to develop and evaluate new chemical reactions. A standardized substrate selection strategy is essential to mitigate biases and to properly assess the applicability and limitations of a given catalytic protocol.[3] Methyl 2-chloroquinoxaline-6-carboxylate has been identified as a suitable candidate for this role due to its representative structural and electronic features, which are relevant to a wide range of pharmaceutically important molecules.[4][5] The quinoxaline motif itself is present in numerous biologically active compounds, making this substrate particularly pertinent for drug discovery applications.[5][6]

Key Performance Indicators in Catalysis: TON and TOF

To quantitatively compare catalytic efficiency, two key metrics are widely employed: the Turnover Number (TON) and the Turnover Frequency (TOF).

  • Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules that one molecule of the catalyst can convert into product before becoming inactivated.[7][8][9] It is a measure of the catalyst's stability and overall productivity.[8]

  • Turnover Frequency (TOF): Defined as the number of catalytic cycles occurring per unit of time, the TOF is a measure of the intrinsic activity or speed of a catalyst.[7][8][10] It is important to note that for accurate comparisons, TOF values should ideally be determined from initial reaction rates (conversion <10%) to minimize the influence of changing reactant concentrations and potential product inhibition.[8]

The relationship between these metrics and the overall efficiency of a catalyst is crucial. A good catalyst is characterized by both a high TOF and a high TON, indicating both high activity and stability.[11][12]

Experimental Framework for Benchmarking

This section outlines detailed protocols for utilizing methyl 2-chloroquinoxaline-6-carboxylate to benchmark the performance of catalysts in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Synthesis of Methyl 2-Chloroquinoxaline-6-carboxylate

A reliable and scalable synthesis of the standard substrate is the first critical step. While various synthetic routes to quinoxaline derivatives exist, a common method involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For methyl 2-chloroquinoxaline-6-carboxylate, a practical approach is the reaction of 3,4-diamino-5-chlorobenzoic acid with glyoxylic acid, followed by esterification.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for a catalytic benchmarking experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing reagents Weigh Substrate, Catalyst, Ligand, Base setup Assemble Reaction Vessel under Inert Atmosphere reagents->setup solvent Prepare Anhydrous Solvent solvent->setup run Run Reaction at Defined Temperature & Time setup->run sampling Take Aliquots at Timed Intervals run->sampling quench Quench Reaction sampling->quench analysis Analyze by GC/LC-MS quench->analysis kinetics Determine Reaction Kinetics analysis->kinetics calc Calculate TON & TOF kinetics->calc

Caption: General workflow for a catalytic benchmarking experiment.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis.[13][14][15] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product.[13][15]

Step-by-Step Protocol:

  • Preparation: To a dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-chloroquinoxaline-6-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.01 mmol, 1 mol%), the ligand (if required, e.g., 0.02 mmol for a bidentate ligand), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture, to a final concentration of 0.1 M with respect to the limiting reagent).

  • Reaction: Stir the reaction mixture at a precisely controlled temperature (e.g., 80 °C, 100 °C, or 120 °C) for a defined period (e.g., 24 hours).

  • Monitoring and Analysis: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture, quench it with a suitable solvent (e.g., ethyl acetate), and analyze by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to determine the conversion and yield.

  • Data Interpretation: Plot the concentration of the product versus time to determine the initial reaction rate. From this, calculate the TOF. The TON can be calculated at the end of the reaction based on the final yield.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines.[16][17][18] The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16][19]

Step-by-Step Protocol:

  • Preparation: In a glovebox or under an inert atmosphere, charge a reaction vial with methyl 2-chloroquinoxaline-6-carboxylate (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (0.01 mmol, 1 mol%), the ligand (e.g., a biarylphosphine, 0.01-0.02 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4 mmol).

  • Solvent Addition: Add an anhydrous aprotic solvent (e.g., toluene or THF, to a final concentration of 0.1 M).

  • Reaction: Stir the mixture at a defined temperature (e.g., room temperature, 60 °C, or 100 °C) for a set duration.

  • Monitoring and Analysis: Follow the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS after quenching.

  • Data Interpretation: As with the Suzuki-Miyaura coupling, determine the initial rate to calculate the TOF and use the final yield to calculate the TON.

Data Presentation for Comparative Analysis

For a clear and objective comparison of different catalytic systems, the experimental data should be summarized in a structured table.

Catalyst SystemReactionTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhosSuzuki-Miyaura1004959523.75
Pd₂(dba)₃ / XPhosSuzuki-Miyaura1006989816.33
[Pd(allyl)Cl]₂ / RuPhosBuchwald-Hartwig802929246.00
G3-XPhos PrecatalystBuchwald-Hartwig801999999.00

Note: The data presented in this table is illustrative and should be replaced with experimentally determined values.

Visualizing Catalytic Cycles

Understanding the mechanistic steps of a catalytic reaction is crucial for interpreting performance data. The following diagrams, rendered in Graphviz DOT language, illustrate the simplified catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L_n]X [Ar-Pd(II)(NHR'R'')L_n]X Ar-Pd(II)(X)L_n->[Ar-Pd(II)(NHR'R'')L_n]X Amine Coordination Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n [Ar-Pd(II)(NHR'R'')L_n]X->Ar-Pd(II)(NR'R'')L_n Deprotonation (Base) Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L_n->Ar-NR'R''

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 2-chloroquinoxaline-6-carboxylate: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 2-chloroquinoxaline-6-carboxylate (CAS No: 2090584-49-7). As a chlorinated heterocyclic compound, its disposal requ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 2-chloroquinoxaline-6-carboxylate (CAS No: 2090584-49-7). As a chlorinated heterocyclic compound, its disposal requires meticulous attention to detail to ensure the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. Methyl 2-chloroquinoxaline-6-carboxylate is a white to off-white solid with the linear formula C10H7O2N2Cl1.[1]

Table 1: Hazard Identification for Methyl 2-chloroquinoxaline-6-carboxylate

Hazard StatementDescriptionGHS ClassificationSource
H302Harmful if swallowedAcute toxicity, oral (Category 4)[1]
H315Causes skin irritationSkin corrosion/irritation (Category 2)[1][2]
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][2]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[1][3]

Due to these hazards, direct disposal into sanitary sewers or general waste is strictly prohibited.[4][5] This compound is classified as a halogenated organic waste, which necessitates specific disposal pathways.[6]

Personal Protective Equipment (PPE) and Safety Measures

Given the identified hazards, stringent adherence to safety protocols is non-negotiable. The causality is clear: direct contact can lead to irritation and ingestion can be harmful.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are appropriate for handling chlorinated organic compounds.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7][8]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] An accessible safety shower and eye wash station are mandatory in the work area.[8]

Segregation and Waste Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions. Methyl 2-chloroquinoxaline-6-carboxylate must be collected as halogenated organic solid waste .

Protocol for Waste Collection:

  • Select a Compatible Container:

    • Use a clearly labeled, leak-proof container with a secure screw-on cap.[9] The container must be made of a material chemically compatible with chlorinated organic compounds.

    • The original manufacturer's container is an excellent option if it is in good condition.[9]

  • Labeling the Waste Container:

    • Immediately upon adding the first quantity of waste, affix a hazardous waste tag.[4][9]

    • The label must clearly state "Hazardous Waste" and list all constituents by their full chemical names (no abbreviations or formulas).[4]

    • Specify "Methyl 2-chloroquinoxaline-6-carboxylate" and indicate that it is a halogenated organic solid .

  • Accumulation of Waste:

    • Store the waste container in a designated, secure hazardous waste storage area that is near the point of generation and under the control of laboratory personnel.[4][9]

    • The storage area should be marked with a "Danger – Hazardous Waste" sign.[9]

    • Ensure the container is kept closed except when adding waste.[9]

    • Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.[9]

Disposal Pathway: The Logic of Segregation

The disposal pathway for methyl 2-chloroquinoxaline-6-carboxylate is dictated by its chemical nature as a chlorinated hydrocarbon. Such compounds are not suitable for landfilling and require specialized treatment.

Caption: Decision workflow for the proper segregation and disposal of Methyl 2-chloroquinoxaline-6-carboxylate.

The preferred and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[10][11] This process ensures the complete destruction of the compound, preventing the release of harmful substances into the environment. Incineration of chlorinated materials can produce toxic byproducts like hydrochloric acid and dioxins if not performed correctly, which is why it must be handled by specialized facilities.[12]

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full personal protective equipment as outlined in Section 2.

  • Contain the Spill: For solid material, carefully sweep or scoop up the material to avoid creating dust. Place it into a labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.[13]

  • Report the Spill: Report the incident to your institution's Environmental Health & Safety (EH&S) department in accordance with your laboratory's safety plan.

Final Disposal Logistics

The ultimate disposal of the collected waste must be managed through your institution's official channels.

  • Request a Pickup: Once your waste container is full or has been in storage for the maximum allowable time (often 90 days), request a pickup from your institution's EH&S or a contracted hazardous waste disposal company.[4][9]

  • Documentation: Ensure all paperwork associated with the waste pickup is completed accurately. This creates a manifest trail, which is a legal requirement for hazardous waste disposal.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the critical work of research and development does not come at the cost of personal or ecological well-being.

References

  • How to Store and Dispose of Hazardous Chemical Waste . (2025, October 28). UC San Diego. [Link]

  • methyl 2-chloroquinoline-6-carboxylate — Chemical Substance Information . NextSDS. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . (1975). U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Disposal . Stanford Environmental Health & Safety. [Link]

  • Hazardous Waste & Disposal Considerations . American Chemical Society. [Link]

  • Laboratory Waste Disposal Safety Protocols . (2024, August 16). National Science Teaching Association. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal . UC Berkeley College of Chemistry. [Link]

  • Safety data sheet - 3-Methyl-2-quinoxalinecarboxylic acid . (2020, January 13). CPAChem. [Link]

  • Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 . PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet - methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate . (2024, November 1). Aaron Chemicals. [Link]

  • What Regulations Apply to Chlorinated Solvent Use? . Products Finishing. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency. [Link]

  • Methyl 2-chloroquinoxaline-6- carboxylate[2090584-49-7] . USCKS. [Link]

  • 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 . PubChem, National Institutes of Health. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER . Vita-D-Chlor. [Link]

  • Method 612: Chlorinated Hydrocarbons . (1984). U.S. Environmental Protection Agency. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1988). U.S. Environmental Protection Agency. [Link]

  • Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights . (2023). National Center for Biotechnology Information. [Link]

  • Halogenated Solvents Recovery . BKP Waste & Recycling. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown Source. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-chloroquinoxaline-6-carboxylate

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when introducing reactive halogenated heterocycles into your laboratory workflow. Methyl 2-chloroquinoxalin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when introducing reactive halogenated heterocycles into your laboratory workflow. Methyl 2-chloroquinoxaline-6-carboxylate is a highly valuable building block in drug discovery, but its specific chemical topology demands precise handling procedures.

This guide bypasses generic safety advice to provide you with the mechanistic reasoning behind each safety requirement, ensuring your team understands why these protocols exist, thereby fostering a culture of self-validating safety.

Chemical Identity & Quantitative Specifications

Before handling the material, it is critical to understand its physical and quantitative parameters. The data below summarizes the core specifications required for accurate molarity calculations and storage planning[1].

ParameterSpecificationOperational Implication
CAS Number 2090584-49-7Use for exact inventory tracking and waste manifesting.
Molecular Weight 222.63 g/mol Required for precise in vitro stock solution calculations.
Physical Form Solid (Powder)High risk of aerosolization and electrostatic scattering during weighing.
Purity ≥ 97%High purity reduces side-reactions but maintains concentrated hazard density.
Storage Condition Refrigerated (2-8 °C)Prevents background hydrolysis of the methyl ester and preserves the reactive C-Cl bond.
GHS Hazard Codes H302, H315, H319, H335Dictates strict barrier and respiratory protection protocols.

The Mechanistic Causality of Hazards (The "Why")

Standard Safety Data Sheets list hazards like H315 (Causes skin irritation) and H319 (Causes serious eye irritation) , but understanding the molecular mechanism is crucial for effective risk mitigation.

The core hazard profile of Methyl 2-chloroquinoxaline-6-carboxylate is directly linked to the intrinsic electrophilicity of the quinoxaline scaffold. The electron-deficient nature of the pyrazine ring within the quinoxaline system severely activates the carbon-chlorine (C-Cl) bond at the 2-position toward2[2].

When exposed to unprotected skin or eyes, biological nucleophiles—such as the primary amines of lysine residues or the thiols of cysteine residues in epidermal and ocular proteins—can rapidly attack this 2-position. This reaction displaces the chloride ion and forms irreversible covalent adducts[3][4]. This alkylating potential is the exact mechanism that triggers localized inflammatory cascades and potential sensitization, necessitating strict barrier protection.

Personal Protective Equipment (PPE) Matrix

Based on the SNAr reactivity profile, the following PPE is mandatory for all operational phases involving the neat solid or concentrated stock solutions.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular exposure to airborne dust; protects corneal proteins from rapid SNAr-mediated covalent modification.
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides a robust barrier against solid particulates. Note: If handling in DMSO/DMF, double-gloving is mandatory as these solvents act as aggressive dermal penetration enhancers.
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents localized dermal accumulation of the solid powder and subsequent moisture-activated irritation.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Mitigates H335 (May cause respiratory irritation) by capturing aerosolized micro-particulates during the weighing process.

Operational Workflow: Step-by-Step SOP

The following self-validating protocol details the preparation of a 10 mM in vitro stock solution in Dimethyl Sulfoxide (DMSO).

Step 1: Fume Hood Setup & Environmental Control

  • Ensure the chemical fume hood is operational. Verify the monitor reads a face velocity of 80-100 fpm.

  • Lay down a disposable, anti-static bench pad to contain potential micro-spills.

  • Self-Validation Check: The hood sash must be positioned at the marked operational height to ensure proper negative pressure before opening the chemical container.

Step 2: Anti-Static Weighing

  • Tare a clean, static-free glass vial or anti-static weigh boat on an analytical balance (0.1 mg precision) inside the hood.

  • Using a grounded stainless-steel micro-spatula, carefully transfer the required mass of Methyl 2-chloroquinoxaline-6-carboxylate.

  • Causality: The solid form is highly prone to electrostatic scattering. Using anti-static tools prevents the powder from "jumping," thereby minimizing respiratory exposure risk and ensuring accurate molarity.

Step 3: Solubilization

  • Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration.

  • Cap the vial securely and vortex for 30-60 seconds.

  • Self-Validation Check: Visually inspect the solution against a light background. The solution must be completely clear with no visible particulates, confirming total dissolution.

Step 4: Storage & Aliquoting

  • Aliquot the stock solution into amber microcentrifuge tubes to prevent potential photodegradation.

  • Store the aliquots under refrigerated conditions (2-8 °C).

  • Causality: Refrigeration suppresses the thermodynamic energy required for background hydrolysis of the methyl ester or premature nucleophilic degradation of the 2-chloro group, preserving compound integrity for your assays.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination.

  • Solid Spill: Do not sweep dry, as this will aerosolize the reactive powder. Cover the spill with damp absorbent paper to suppress dust, then carefully scoop the material into a designated chemical waste container using a non-sparking tool.

  • Solution Spill (in DMSO): Absorb the liquid with an inert material such as vermiculite or sand. Do not use combustible materials like sawdust.

  • Decontamination: Wipe down the affected area and analytical balance with isopropanol, followed by a mild soap and water solution, to quench any residual reactive compound.

  • Disposal: All contaminated consumables (pipette tips, bench pads, gloves) and chemical waste must be segregated into a Halogenated Organic Waste stream. It must be incinerated in an EPA-approved facility due to the aquatic toxicity risks inherently associated with halogenated heterocycles.

Workflow Visualization

G Start Hazard Assessment H302, H315, H319, H335 PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Engineering Engineering Controls (Chemical Fume Hood) Start->Engineering Handling Execution (Weighing & Solubilization) PPE->Handling Engineering->Handling Waste Disposal (Halogenated Waste Stream) Handling->Waste Decon Decontamination (Soap & Water / Isopropanol) Handling->Decon

Workflow for safe handling and disposal of Methyl 2-chloroquinoxaline-6-carboxylate.

References

  • Sigma-Aldrich. "Methyl 2-chloroquinoxaline-6-carboxylate Product & Safety Data". Sigma-Aldrich.

  • Zasada, A., et al. "Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen". Organic & Biomolecular Chemistry, 2023. 2

  • Flamini, V., et al. "Micellar effects on heteroaromatic compounds. Part I. Nucleophilic substitution of 2-chloroquinoxaline with hydroxide ion". Journal of the Chemical Society, Perkin Transactions 2, 1975. 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.